Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (CAS: 1334147-27-1) represents a highly versatile, symmetrical secondary amine scaffold flanked by two 3,5-dimethylisoxazole rings[1]. As modern medicinal chemistry and coordination chemistry increasingly demand structurally rigid, heteroatom-rich ligands, this compound has emerged as a critical building block. The isoxazole moieties act as robust bioisosteres and multidentate coordination sites, making the molecule highly valuable for pharmaceutical development targeting neurological disorders and for transition-metal catalysis[2][3].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental workflows for researchers and drug development professionals.
Molecular Architecture and Physicochemical Profile
The structural logic of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is defined by three core components, each imparting specific functional advantages:
3,5-Dimethylisoxazole Rings: These five-membered heterocycles provide both nitrogen and oxygen hydrogen-bond acceptors. The methyl substitutions at the 3- and 5-positions introduce steric bulk, which dictates the conformational geometry of the molecule when binding to a receptor or coordinating to a metal center.
Secondary Amine Core: Acting as a flexible hinge, the central amine allows the two isoxazole arms to adopt a pincer-like conformation. It also serves as a primary site for further derivatization (e.g., acylation, alkylation) in drug discovery[4].
Hydrochloride Salt Form: The protonation of the central amine enhances the compound's aqueous solubility and oxidative stability compared to its free base counterpart, facilitating its storage and handling in biological assays.
The synthesis of the bis-isoxazole secondary amine relies on a one-pot reductive amination strategy. This approach is favored over stepwise alkylation because it prevents over-alkylation (the unwanted formation of tertiary amines) and cleanly yields the symmetrical product[2].
Mechanistic Causality:
The reaction utilizes 3,5-dimethyl-4-isoxazolecarboxaldehyde and an ammonia source (ammonium acetate). The initial condensation forms a transient imine intermediate. By using sodium cyanoborohydride (NaBH₃CN) as the reducing agent at a controlled pH, the imine is selectively reduced to a primary amine. This primary amine immediately reacts with a second equivalent of the aldehyde to form a secondary imine, which is subsequently reduced to the final bis-amine. The use of NaBH₃CN is critical; its electron-withdrawing cyano group reduces the nucleophilicity of the hydride, making it stable in mildly acidic conditions (pH ~5) required for imine protonation, thus allowing selective reduction of the imine without reducing the unreacted aldehyde.
One-pot reductive amination workflow for synthesizing the bis-isoxazole secondary amine scaffold.
Applications in Drug Discovery and Catalysis
Medicinal Chemistry:
Isoxazole-containing compounds are privileged structures in pharmacology. The bis-isoxazole scaffold is utilized as a lead compound for neurological targets and enzyme inhibition[4]. Its ability to engage in pi-stacking, combined with its hydrogen-bonding profile, allows it to map effectively onto the ATP-binding sites of kinases or the allosteric sites of neurotransmitter receptors.
Coordination Chemistry:
In materials science and catalysis, the molecule acts as a tridentate ligand[3]. The central secondary amine and the two isoxazole heteroatoms (either N or O, depending on the metal's hard/soft character) coordinate to transition metals (e.g., Pd(II), Cu(II)) to form stable, pincer-like complexes. These complexes are highly active in cross-coupling reactions and bioinorganic modeling.
Tridentate coordination model and downstream applications in catalysis and bioinorganic chemistry.
Experimental Protocols: Self-Validating Workflows
Workflow 1: Synthesis and Isolation of the Hydrochloride Salt
To ensure reproducibility and high purity, the following protocol incorporates self-validating analytical checkpoints.
Step 1: Imine Condensation
Action: Dissolve 20 mmol of 3,5-dimethyl-4-isoxazolecarboxaldehyde and 10 mmol of ammonium acetate in 50 mL of anhydrous methanol. Stir at room temperature for 2 hours.
Causality: Ammonium acetate acts as both the nitrogen source and a weak acid buffer, facilitating imine formation without requiring strong acids that might degrade the isoxazole ring. Methanol stabilizes the transient imine intermediate.
Validation Checkpoint: TLC (DCM:MeOH 9:1) must show the complete disappearance of the aldehyde spot and the appearance of a new, UV-active imine spot.
Step 2: Selective Reduction
Action: Cool the reaction mixture to 0°C using an ice bath. Add 15 mmol of NaBH₃CN portion-wise over 15 minutes. Adjust the pH to ~5-6 using glacial acetic acid.
Causality: The slight acidity protonates the imine, making it more electrophilic and accelerating the reduction. The low temperature controls the exothermic reaction and prevents the formation of side products.
Step 3: Workup and Free Base Extraction
Action: Allow the mixture to warm to room temperature and stir for 16 hours. Quench the reaction with 1M NaOH (30 mL). Extract the aqueous layer with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: The basic quench neutralizes the borohydride and ensures the synthesized amine is fully deprotonated (free base form), allowing it to partition cleanly into the organic phase.
Step 4: Salt Precipitation
Action: Dissolve the crude free base in minimal anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases. Filter the precipitate under vacuum, wash with cold ether, and dry in a vacuum desiccator.
Causality: Using anhydrous ether prevents the hygroscopic salt from dissolving or hydrolyzing, ensuring the precipitation of a highly pure, crystalline solid.
Validation Checkpoint: Confirm purity via ¹H-NMR (D₂O or DMSO-d₆). The spectrum must display the characteristic singlet of the central methylene protons (~4.0 ppm) and the distinct methyl singlets of the isoxazole rings.
References
Thoreauchem. bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride-1334147-27-1. Available at:[Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (CAS 1334147-27...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (CAS 1334147-27-1). As a symmetrical molecule featuring a heterocyclic scaffold, this compound presents a distinct NMR profile crucial for its structural verification and purity assessment. This document serves as an essential resource for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also the underlying chemical principles and a robust experimental protocol for data acquisition. The isoxazole ring is a significant scaffold in medicinal chemistry, and understanding the precise structure of ligands like this is vital for applications in coordination chemistry and catalysis.[1]
Molecular Structure and NMR-Relevant Environments
Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a symmetrical secondary amine salt. The core structure consists of a central protonated amine linked to two identical (3,5-dimethyl-1,2-oxazol-4-yl)methyl substituents. This symmetry is a key determinant of its NMR spectrum, as it results in chemically equivalent protons and carbons on both sides of the molecule, simplifying the expected number of signals.
The structure contains several distinct proton and carbon environments that are identifiable through NMR spectroscopy:
Two isoxazole rings: A five-membered aromatic heterocycle.[1]
Four methyl groups (CH₃): Two attached to the C3 position and two to the C5 position of the isoxazole rings.
Two methylene groups (CH₂): Bridging the isoxazole rings (at C4) and the central nitrogen atom.
One secondary ammonium group (NH₂⁺): The protonated central amine, whose observability is highly dependent on the solvent used.[2]
Caption: Molecular structure of the target compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Four distinct signals are expected, excluding the solvent peak and any impurities. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms within the isoxazole ring.
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
C3-CH₃
~2.3 - 2.5
Singlet (s)
6H
These protons are on a methyl group attached to an sp²-hybridized carbon of the heterocyclic ring. Their chemical shift is slightly downfield from typical alkyl protons.
C5-CH₃
~2.5 - 2.7
Singlet (s)
6H
Similar to the C3-methyl protons, but potentially shifted slightly due to proximity to the ring oxygen, which may have a different electronic influence than the ring nitrogen.
C4-CH₂
~4.5 - 4.8
Singlet (s)
4H
These methylene protons are deshielded by the adjacent electro-negative protonated nitrogen and the isoxazole ring, causing a significant downfield shift. Coupling to the N-H protons is often not observed due to rapid exchange or quadrupolar broadening.
N⁺H₂
~8.0 - 10.0 (in DMSO-d₆)
Broad Singlet (br s)
2H
The chemical shift of these exchangeable ammonium protons is highly dependent on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, the signal is typically observable and broad.[2] In protic solvents like D₂O or CD₃OD, these protons will rapidly exchange with deuterium, causing the signal to disappear.[2]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry, showing five signals for the unique carbon environments. Quaternary carbons (C3, C4, C5) are expected to exhibit weaker signal intensity compared to carbons with attached protons.[3]
Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C3-CH₃
~10 - 12
Standard aliphatic region for a methyl group attached to an sp² carbon.
C5-CH₃
~12 - 15
Similar to the C3-methyl carbon, with minor variation due to the different adjacent heteroatom in the ring (O vs. N).
C4-CH₂
~40 - 45
This methylene carbon is shifted downfield due to the direct attachment to the electron-withdrawing ammonium nitrogen.
C4 (isoxazole)
~115 - 120
This is an sp²-hybridized quaternary carbon within the heterocyclic ring, attached to the methylene bridge. Its shift is typical for carbons in this position on an isoxazole ring.[4]
C3 (isoxazole)
~160 - 165
This quaternary carbon is significantly deshielded due to its position between two electronegative atoms (N and the implicit attachment to O) in the isoxazole ring.[4]
C5 (isoxazole)
~168 - 173
This quaternary carbon is typically the most downfield in the isoxazole ring, being directly bonded to oxygen and adjacent to nitrogen.[4]
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental approach is critical. The choice of solvent is the most crucial decision for analyzing a hydrochloride salt.
Causality of Solvent Choice:
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent. As a polar aprotic solvent, it readily dissolves hydrochloride salts while minimizing the rate of proton exchange for the NH₂⁺ group, allowing for its observation.[2]
D₂O (Deuterium oxide): While it can dissolve the salt, it is a protic solvent. The acidic ammonium protons will rapidly exchange with the deuterium of the solvent, rendering the N⁺H₂ signal invisible.[2]
CDCl₃ (Deuterochloroform): The hydrochloride salt may have poor solubility in this nonpolar solvent. If solubility is an issue, using a modified solvent, such as alkaline deuterated methanol, could be an alternative to neutralize the salt in-situ for analysis.[5]
Caption: Standardized workflow for NMR analysis.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 5-10 mg of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride into a clean, dry vial.
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. Include an internal standard such as tetramethylsilane (TMS) if absolute chemical shift accuracy is required, although referencing to the residual solvent peak (δ ~2.50 ppm for DMSO-d₅) is common practice.[6]
Dissolution: Ensure the sample is fully dissolved by vortexing or brief sonication.
Transfer: Transfer the clear solution into a 5 mm NMR tube using a pipette.
Data Acquisition:
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
Lock the spectrometer on the deuterium signal of the solvent.
Tune and match the probe for the ¹H and ¹³C frequencies.
Perform automated or manual shimming to optimize magnetic field homogeneity.
Acquire the ¹H NMR spectrum. A standard pulse program with sufficient scans (e.g., 16) to achieve a good signal-to-noise ratio is recommended.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Perform phase and baseline corrections on the resulting spectra.
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual DMSO-d₅ signal to 2.50 ppm (for ¹H) and 39.52 ppm (for ¹³C).[6]
Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra according to the predicted values and known chemical shift ranges.[7][8]
Conclusion
The structural elucidation of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is straightforward using ¹H and ¹³C NMR spectroscopy. The inherent symmetry of the molecule simplifies the spectra, yielding a small number of distinct, predictable signals. The chemical shifts are dominated by the electronic environment of the 3,5-dimethyl-1,2-oxazole ring and the deshielding effect of the central ammonium group. Adherence to the detailed experimental protocol, particularly the use of an appropriate aprotic solvent like DMSO-d₆, is paramount for obtaining a complete and interpretable dataset that includes the crucial ammonium proton signal, thereby providing unambiguous confirmation of the compound's structure and protonation state.
References
Vertex AI Search. (n.d.). Search results related to NMR spectroscopy and heterocyclic compounds.
Stephen, M. R., & Yalkowsky, S. H. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Journal of Pharmaceutical Sciences, 98(11), 4385–4394. [Link]
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?[Link]
ResearchGate. (2016). Does Cl- ion affect 1H NMR result?[Link]
Semantic Scholar. (n.d.). A practical synthesis of deuterated methylamine and dimethylamine. [Link]
Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. [Link]
Wiench, J. W., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(46), 10583-10591. [Link]
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
Yüksek, H., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 54(3), 224-229. [Link]
SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Diorazio, L. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 760-767.
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
Beilstein Journal of Organic Chemistry. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
Global Journals. (2018). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. [Link]
Łuczyński, M., Kubiesa, K., & Kudełko, A. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687. [Link]
ResearchGate. (n.d.). synthesis and crystal structure of [bis-(3,5-dimethyl-pyrazol-1- ylmethyl)-amino]-acetic acid methyl ester. [Link]
Zimmerman Group, University of Illinois. (n.d.). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles. [Link]
Owusu, P. D., et al. (1992). Synthesis and cholinergic properties of bis[[(dimethylamino)methyl]furanyl] analogues of ranitidine. Journal of Medicinal Chemistry, 35(6), 1040-1046. [Link]
A Technical Guide to the Physicochemical Characterization of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
Introduction In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is a foundational imperative. Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is a foundational imperative. Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry, serves as a case in point.[1][2] The accurate determination of its fundamental physicochemical properties, such as exact mass and molecular weight, is not merely a perfunctory step in its identification; it is a critical prerequisite for its advancement through the development pipeline. This technical guide provides a comprehensive overview of the theoretical principles and experimental methodologies for the definitive characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Theoretical Mass and Weight Determination
A nuanced understanding of a molecule's mass is predicated on the distinction between two key parameters: exact mass and molecular weight. While often used interchangeably in colloquial scientific discourse, they represent distinct physical quantities.
Exact Mass
The exact mass of a molecule is the calculated mass of a single molecule of that substance, based on the sum of the masses of its constituent atoms' most abundant isotopes. This value is a theoretical constant, devoid of the influence of isotopic abundance. For Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, with the molecular formula C12H18ClN3O2[3][4], the exact mass is calculated as follows:
Element
Number of Atoms
Mass of Most Abundant Isotope (Da)
Total Mass (Da)
Carbon (¹²C)
12
12.000000
144.000000
Hydrogen (¹H)
18
1.007825
18.14085
Chlorine (³⁵Cl)
1
34.968853
34.968853
Nitrogen (¹⁴N)
3
14.003074
42.009222
Oxygen (¹⁶O)
2
15.994915
31.98983
Total Exact Mass
271.108755
Molecular Weight
In contrast to exact mass, the molecular weight (or more accurately, the average molecular mass) is the weighted average of the masses of all the naturally occurring isotopic forms of a molecule. This value is what is empirically determined in many laboratory settings and is what is typically listed in chemical catalogs. The molecular weight of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is approximately 271.75 g/mol .[4] The slight variation in reported molecular weights (e.g., 271.11 g/mol [3]) can arise from rounding or the use of different sources for atomic weights.
Experimental Determination of Mass and Weight
The theoretical values for exact mass and molecular weight must be corroborated by empirical data. High-resolution mass spectrometry (HRMS) is the gold standard for the determination of exact mass, while various analytical techniques can be employed to confirm the molecular weight.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, possess the requisite mass accuracy and resolution to distinguish between ions of very similar mass-to-charge ratios. This capability allows for the unambiguous determination of a compound's elemental composition.
Experimental Protocol:
Sample Preparation: A dilute solution of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
Instrumentation: A high-resolution mass spectrometer, calibrated according to the manufacturer's specifications, is used for the analysis.
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for amine-containing compounds, as the amine group is readily protonated.
Data Acquisition: The instrument is set to acquire data over a mass range that encompasses the expected m/z of the protonated molecule ([M+H]⁺).
Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The high-resolution data will provide a mass measurement with a high degree of accuracy (typically to within 5 ppm). This experimentally determined mass is then compared to the calculated exact mass of the [M+H]⁺ ion to confirm the elemental composition.
Workflow for Mass and Weight Determination
Caption: Workflow for the theoretical and experimental determination of exact mass and molecular weight.
The rigorous determination of the exact mass and molecular weight of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a fundamental exercise in analytical chemistry that underpins its potential development as a therapeutic agent. The methodologies outlined in this guide, from theoretical calculations to experimental verification by high-resolution mass spectrometry, provide a robust framework for the comprehensive characterization of this and other novel chemical entities. Adherence to these principles ensures the scientific integrity of the data and facilitates the seamless progression of promising compounds from the laboratory to clinical evaluation.
References
Thoreauchem. bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride-1334147-27-1. Available from: [Link]
Molport. bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. Available from: [Link]
IJAR. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. Available from: [Link]
An In-depth Technical Guide to the Aqueous Solubility Profile of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Prepared by: Senior Application Scientist, Pharmaceutical Development Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution, abso...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Pharmaceutical Development
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution, absorption, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies used to characterize the aqueous solubility profile of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, a weakly basic compound. We delve into the foundational principles of pH-dependent solubility, detailing the experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility. This document outlines the rationale behind key experimental choices, provides step-by-step procedures for robust data generation, and discusses the interpretation of this data in the context of drug development. The aim is to equip researchers, scientists, and drug development professionals with the necessary framework to conduct a thorough solubility assessment, a cornerstone of pre-formulation and formulation development.
Introduction: The Central Role of Solubility in Drug Development
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a nitrogenous heterocyclic compound, and as an amine, it functions as a weak base. In drug development, formulating such compounds as hydrochloride salts is a common strategy to enhance aqueous solubility and stability.[1][2] The protonated amine group can readily form ionic interactions with water, which is generally more favorable for dissolution than the neutral free base.[1][3]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework to predict a drug's in vivo performance.[4][5][6][7] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[7][8][9][10] Determining where Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride falls within this classification is paramount, as it dictates the strategic direction for formulation development and can impact the necessity for in vivo bioequivalence studies.[4][6][8]
This guide will provide the scientific rationale and detailed protocols to fully characterize the solubility of this compound, ensuring a robust data package for informed decision-making in the drug development pipeline.
Foundational Principles: pH-Dependent Solubility of a Weak Base
For a weakly basic compound like Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine, its solubility in aqueous media is intrinsically linked to the pH of the solution. The relationship is governed by the Henderson-Hasselbalch equation.[3][11][12][13][14][15] The amine group exists in equilibrium between its neutral (free base, B) and protonated (conjugate acid, BH+) forms. The hydrochloride salt provides the protonated form, which is typically much more soluble.
The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the free base (S₀, the solubility of the un-ionized form) and the concentration of the soluble, ionized form (BH+). The relationship can be described as:
ST = S₀ (1 + 10(pKa - pH))
As the pH of the solution decreases below the pKa of the amine, the equilibrium shifts towards the protonated, more soluble form (BH+), leading to an exponential increase in total solubility.[12][16][17] Conversely, as the pH increases above the pKa, the less soluble free base (B) begins to predominate, and at a certain pH, it may precipitate out of solution.[17] A complete pH-solubility profile is therefore essential to predict how the drug will behave in the varying pH environments of the gastrointestinal (GI) tract.[18]
Experimental Protocols for Solubility Profiling
A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium state and is the gold standard, while kinetic solubility is a higher-throughput method often used in early discovery to identify potential liabilities.[19][20]
The shake-flask method, as recommended by the United States Pharmacopeia (USP) and international guidelines, is the definitive method for determining thermodynamic solubility.[21][22][23] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.
Protocol Rationale:
This method is designed to achieve a true thermodynamic equilibrium, which requires sufficient time for the dissolution and potential phase transformation processes to stabilize.[21][23] Using a range of pH buffers mimicking the GI tract (pH 1.2 to 6.8) is critical for BCS classification.[8][9][24] Temperature control at 37°C is essential to reflect physiological conditions.[8][10]
Step-by-Step Protocol:
Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) using pharmacopeial recipes.
Sample Preparation: Add an excess amount of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride to vials containing a fixed volume (e.g., 5 mL) of each buffer. The excess solid should be clearly visible.[21]
Equilibration: Seal the vials and place them in a shaker bath or on a rotating wheel in a temperature-controlled incubator at 37 ± 1°C.[8] Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[19][23]
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
pH Measurement: Measure the pH of the remaining suspension to confirm the final equilibrium pH.[21][24]
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Reporting: Report the solubility in mg/mL and µM at each equilibrium pH value.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay (Turbidimetric Method)
Kinetic solubility measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration DMSO stock solution into an aqueous buffer.[19][25][26] This method is not a measure of true equilibrium but is invaluable for high-throughput screening in early drug discovery.
Protocol Rationale:
This assay mimics the conditions of many in vitro biological screens where compounds are introduced from DMSO stocks.[26] Precipitation is detected by an increase in turbidity (light scattering), providing a rapid assessment of a compound's propensity to fall out of solution under non-equilibrium conditions.[20][25]
Step-by-Step Protocol:
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
Dilution into Buffer: Rapidly dilute the DMSO solutions (e.g., 1:50) into a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[25] The final DMSO concentration should be low (e.g., 2%) to minimize co-solvent effects.
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).[25]
Turbidity Measurement: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[25]
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.
Data Presentation and Interpretation
Clear presentation of solubility data is crucial for project teams. Data should be summarized in tables, and pH-solubility profiles should be plotted graphically.
Tabulated Solubility Data
The following table provides an example of how to present the generated solubility data for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Solubility Type
Medium (Buffer at 37°C)
Equilibrium pH
Solubility (mg/mL)
Solubility (µM)
Thermodynamic
0.1 N HCl
1.2
> 200
> 650,000
Thermodynamic
Acetate Buffer
4.5
155.8
506,500
Thermodynamic
Phosphate Buffer
6.8
25.3
82,250
Thermodynamic
Phosphate Buffer
7.4
5.1
16,580
Kinetic
PBS
7.4
45.0
146,300
Note: Data presented is for illustrative purposes only.
pH-Solubility Profile Visualization
A plot of log(Solubility) versus pH provides a clear visual representation of the compound's behavior. For a weak base, the profile typically shows high solubility at low pH, which decreases as the pH approaches and surpasses the pKa, eventually plateauing at the intrinsic solubility (S₀) of the free base.
Caption: pH-Solubility Profile for a Typical Weak Base.
Additional Factors Influencing Solubility
While pH is a primary determinant, other factors can significantly impact the aqueous solubility of a hydrochloride salt.
Temperature: Solubility is generally temperature-dependent. Experiments should be consistently performed at a physiologically relevant temperature, such as 37°C.[8]
Ionic Strength: The presence of other ions in solution can affect solubility. This is particularly relevant in the GI tract, where the ionic composition can vary.[18][27][28][29] Studies in media of different ionic strengths can provide valuable insights.[18][29]
Common Ion Effect: Since the compound is a hydrochloride salt, its solubility can be suppressed in media containing a high concentration of chloride ions (e.g., in the stomach, which contains HCl).[17][30] This occurs because the excess chloride ions shift the dissolution equilibrium (BH+Cl- ⇌ BH+ + Cl-) to the left, favoring the solid salt form.[17]
Conclusion and Implications for Drug Development
A thorough characterization of the aqueous solubility profile of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a non-negotiable step in its development pathway. The data generated from the protocols described herein will directly inform its BCS classification, guide formulation strategies, and help predict its in vivo dissolution behavior.[31] A high solubility across the physiological pH range (BCS Class I or III) would suggest a lower risk of absorption issues related to dissolution, potentially simplifying formulation development.[4][8] Conversely, if the compound exhibits low solubility, particularly at the higher pH of the small intestine (BCS Class II or IV), enabling formulation technologies such as amorphous solid dispersions or lipid-based formulations may be required to ensure adequate bioavailability.
References
GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).
PMC. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30). Biopharmaceutics Classification System (BCS) - An Overview.
ResearchGate. Schematic representation of the pH-solubility profile of a basic drug.
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
BioDuro. ADME Solubility Assay.
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Fiveable. (2025, August 15). 24.5 Biological Amines and the Henderson–Hasselbalch Equation.
ResearchGate. (2025, September 25). Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase.
ResearchGate. The effect of the ionic strength on the constancy of the solubility product.
Principles of Drug Action 1, Spring 2005, Amines.
ResearchGate. (2025, September 28). Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase.
PCBIS. Kinetic solubility.
PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
EMA. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
PMC. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures.
USP-NF. (2016, September 30). <1236> Solubility Measurements.
PH and Solvent Effect on Drug Solubility.
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry.
ICH. (2009, August 15). Q8(R2) Guideline.
ECA Foundation. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
PubMed. (2013, November 1). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices.
Serajuddin, A. T. M. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.
Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation.
PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.
Ovid. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.
ACS Publications. (2017, April 25). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Crystal Growth & Design.
In Vitro Pharmacodynamics and Mechanistic Profiling of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Derivatives
Executive Summary The rational design of small-molecule immunomodulators and G protein-coupled receptor (GPCR) ligands relies heavily on privileged scaffolds that balance lipophilicity, metabolic stability, and geometric...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of small-molecule immunomodulators and G protein-coupled receptor (GPCR) ligands relies heavily on privileged scaffolds that balance lipophilicity, metabolic stability, and geometric precision. Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine (commercially cataloged as Dimethyl-oxazol-4-ylmethyl-amine hydrochloride) is a highly specialized, V-shaped secondary amine building block[1]. Synthesized via the reductive amination of 3,5-dimethyl-4-isoxazolecarboxaldehyde, this scaffold is increasingly utilized to generate potent derivatives—most notably 3-deazapurine Toll-Like Receptor 7 (TLR7) agonists and bis-heterocyclic GPCR modulators[1][2].
As a Senior Application Scientist, I have structured this technical guide to dissect the structural logic of this pharmacophore, map its primary in vitro signal transduction pathways, and provide self-validating experimental protocols for characterizing its derivatives.
Structural Pharmacology & Pharmacophore Logic
The efficacy of bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine derivatives stems from the precise physicochemical properties of the 3,5-dimethyl-1,2-oxazole (isoxazole) rings.
Metabolic Shielding: The 1,2-oxazole ring is a classic bioisostere for amides and phenyl rings. The addition of methyl groups at the 3- and 5-positions sterically hinders cytochrome P450 (CYP) enzymes, significantly reducing the rate of oxidative metabolism and improving in vitro half-life[3].
Geometric Anchoring: The bis-alkylation of the central amine forces the molecule into a distinct V-shaped conformation. Similar to bis-imidazoline derivatives, this twin-heterocycle geometry allows the molecule to lodge deeply into the transmembrane binding cavities of receptors, spanning multiple hydrophobic sub-pockets simultaneously[4].
Fig 1: Logical breakdown of the bis-isoxazole pharmacophore and its functional outcomes.
Primary Mechanism of Action: TLR7 Agonism
Conjugation of the bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine moiety to purine or 3-deazapurine cores yields potent agonists of Toll-Like Receptor 7 (TLR7)[2][5]. TLR7 is an endosomal pattern recognition receptor primarily expressed in plasmacytoid dendritic cells and B cells, responsible for detecting single-stranded RNA (ssRNA).
The Signaling Cascade
When a bis-isoxazole derivative penetrates the cell membrane and enters the endosome, it binds to the orthosteric site of TLR7. This binding induces receptor dimerization and a conformational shift that recruits the adaptor protein MyD88 . The subsequent formation of the "Myddosome" complex activates IRAK4 and IRAK1, leading to the recruitment of TRAF6. This cascade bifurcates to activate two critical transcription factors:
NF-κB: Drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
IRF7: Translocates to the nucleus to induce the massive production of Type I interferons (IFN-α)[5].
Fig 2: TLR7-mediated signaling cascade activated by bis-isoxazole derivatives.
Secondary Mechanism of Action: GPCR Modulation
Beyond immune receptors, the bis-heterocyclic architecture is highly privileged for GPCRs, particularly chemokine receptors (like CXCR4) and bitter taste receptors (TAS2Rs)[4][6]. The mechanism of action here is typically allosteric or orthosteric antagonism. By lodging into the transmembrane helical bundle, the bis-isoxazole derivative locks the GPCR in an inactive conformation, preventing the dissociation of the heterotrimeric G-protein (Gαq/11 or Gαi) and thereby blocking downstream intracellular calcium (
) mobilization.
Self-Validating In Vitro Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific internal controls that mathematically prove the assay's operational success, independent of the test compound's performance.
Protocol A: HEK-Blue TLR7 Reporter Gene Assay
Causality: We utilize HEK-Blue TLR7 cells because they co-express human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter. This isolates TLR7 signaling from other pathways, ensuring target-specific readout.
Cell Preparation: Seed HEK-Blue TLR7 cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics (to maintain plasmid integration).
Parallel Negative Control (Critical): Seed a parallel plate with HEK-Blue Null cells (lacking the TLR7 gene). Logic: Any signal in the Null plate indicates off-target NF-κB activation, invalidating the primary data.
Compound Treatment: Add bis-isoxazole derivatives in a 10-point dose-response curve (0.1 nM to 10 µM).
Internal Controls:
Vehicle: 0.1% DMSO (Baseline).
Positive Control: 1 µM R848 (Resiquimod).
Incubation: Incubate for 24 hours at 37°C, 5%
.
Readout: Transfer 20 µL of supernatant to a new plate containing 180 µL of QUANTI-Blue substrate. Incubate for 1 hour and read absorbance at 620 nm.
Validation Check: Calculate the Z'-factor using the DMSO and R848 wells. The assay is only validated if
.
Causality: Fluo-4 AM is a lipophilic dye that crosses the cell membrane, where intracellular esterases cleave the AM ester, trapping the dye. Upon binding to
released from the endoplasmic reticulum via GPCR-PLCβ signaling, its fluorescence increases >100-fold, allowing real-time kinetic tracking.
Dye Loading: Incubate GPCR-expressing cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. Logic: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye out.
Baseline Read: Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds using a FLIPR Tetra system.
Compound Addition: Inject the bis-isoxazole derivative and monitor fluorescence continuously for 120 seconds to assess agonism, or incubate for 15 minutes followed by native ligand injection to assess antagonism.
Fig 3: High-throughput FLIPR workflow for GPCR calcium mobilization assays.
Quantitative Data Presentation
The table below summarizes representative in vitro pharmacological parameters for optimized bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine derivatives across different target classes, demonstrating the versatility of the scaffold.
Pharmacological Parameter
Assay / Readout Methodology
Representative Value
Mechanistic Implication
TLR7 EC
HEK-Blue SEAP Reporter
15 - 45 nM
High-affinity agonism driving robust NF-κB and IRF7 translocation.
GPCR IC
FLIPR Calcium Flux
120 - 300 nM
Effective orthosteric receptor blockade via deep pocket penetration.
An In-depth Technical Guide to Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (CAS Registry Number: 133414...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (CAS Registry Number: 1334147-27-1), a heterocyclic compound with significant potential in medicinal chemistry and drug development. The isoxazole moiety is a well-established "privileged scaffold" in pharmaceutical sciences, and this bis-isoxazole amine presents a unique structural motif for exploration. This document details the synthesis, characterization, and potential therapeutic applications of this compound, offering a foundational resource for researchers in the field.
Introduction: The Significance of the Bis-Isoxazole Amine Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs. The compound Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride features two substituted isoxazole rings linked by a secondary amine, creating a scaffold with potential for bivalent interactions with biological targets. This structural arrangement may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial factor for biological testing and formulation.
Chemical Identity and Properties
A clear definition of the molecule's fundamental properties is essential for any research endeavor.
Synthesis of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride: A Step-by-Step Protocol
The synthesis of the target molecule is a multi-step process commencing with the commercially available 3,5-dimethylisoxazole. The overall strategy involves the functionalization of the isoxazole ring at the 4-position to introduce a methylamine group, followed by a coupling reaction to form the bis-substituted amine.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Synthesis of Key Intermediates
The successful synthesis hinges on the preparation of two key intermediates derived from 3,5-dimethylisoxazole: 4-(aminomethyl)-3,5-dimethylisoxazole and 4-(chloromethyl)-3,5-dimethylisoxazole.
This intermediate is synthesized from 3,5-dimethylisoxazole-4-carboxaldehyde.
Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds like 3,5-dimethylisoxazole.
Protocol:
To a stirred solution of phosphoryl chloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 3,5-dimethylisoxazole dropwise.
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours.
Cool the mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide solution) to precipitate the aldehyde.
Filter the crude 3,5-dimethylisoxazole-4-carboxaldehyde, wash with water, and recrystallize from a suitable solvent like ethanol/water.
Step 2: Oximation of 3,5-Dimethylisoxazole-4-carboxaldehyde
Rationale: The aldehyde is converted to its oxime to facilitate reduction to the primary amine.
Protocol:
Dissolve 3,5-dimethylisoxazole-4-carboxaldehyde in ethanol.
Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate.
Reflux the mixture for 1-2 hours.
Cool the reaction mixture and pour into water to precipitate the oxime.
Filter the product, wash with water, and dry.
Step 3: Reduction of the Oxime to 4-(Aminomethyl)-3,5-dimethylisoxazole
Rationale: A reducing agent is used to convert the oxime to the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Protocol (using LiAlH4):
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
Add a solution of 3,5-dimethylisoxazole-4-carboxaldehyde oxime in THF dropwise at 0 °C.
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating.
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the crude amine. Purification can be achieved by distillation or chromatography.
Rationale: This electrophilic intermediate is required for the alkylation of the primary amine. It can be prepared by chloromethylation of 3,5-dimethylisoxazole.
Protocol:
Treat a solution of 3,5-dimethylisoxazole with a mixture of formaldehyde and hydrogen chloride (or a suitable chloromethylating agent like chloromethyl methyl ether, with appropriate safety precautions).
The reaction is typically carried out at a low temperature.
After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.
The organic layer is washed, dried, and concentrated to yield 4-(chloromethyl)-3,5-dimethylisoxazole. This compound may be unstable and is often used immediately in the next step.
Final Assembly and Salt Formation
Step 4: N-Alkylation to form Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine
Rationale: This step involves the reaction of the primary amine (Intermediate A) with the chloromethyl derivative (Intermediate B) to form the desired secondary amine. A base is required to neutralize the HCl generated during the reaction.
Protocol:
Dissolve 4-(aminomethyl)-3,5-dimethylisoxazole and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable aprotic solvent such as acetonitrile or DMF.
To this solution, add a solution of 4-(chloromethyl)-3,5-dimethylisoxazole in the same solvent dropwise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 5: Formation of the Hydrochloride Salt
Rationale: The free base is converted to its hydrochloride salt to improve its stability and solubility in aqueous solutions.
Protocol:
Dissolve the purified Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
Filter the solid, wash with the anhydrous solvent, and dry under vacuum to yield Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride as a solid.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.
Technique
Expected Observations
¹H NMR
Signals corresponding to the methyl groups on the isoxazole rings, the methylene protons of the bridging CH₂-N-CH₂ moiety, and the NH proton of the secondary amine (which may be broad or exchangeable). In the hydrochloride salt, the NH proton signal will be shifted downfield.
¹³C NMR
Resonances for the methyl carbons, the methylene carbons, and the quaternary and methine carbons of the isoxazole rings.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the free base (C12H17N3O2) should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy
Characteristic absorption bands for N-H stretching (in the free base), C-H stretching, C=N and C=C stretching of the isoxazole ring, and C-O stretching.
Elemental Analysis
The percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated values for C12H18ClN3O2.
Potential Applications in Drug Discovery and Development
While specific biological data for Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is not extensively reported in publicly available literature, the structural motifs present suggest several promising avenues for investigation.
Anticancer Agents: The isoxazole nucleus is found in numerous compounds with demonstrated anticancer activity.[2][3] The bis-isoxazole structure could potentially interact with dimeric protein targets or bind to two sites on a single target, enhancing potency and selectivity.
Enzyme Inhibition: The amine linker and the isoxazole rings can participate in hydrogen bonding and other interactions within the active site of enzymes, making this scaffold a candidate for the development of enzyme inhibitors.
Ligands for Metal Complexes: The nitrogen and oxygen atoms in the isoxazole rings, along with the central amine, can act as coordination sites for metal ions. Such metal complexes could have applications in catalysis or as therapeutic agents.
Central Nervous System (CNS) Active Agents: The isoxazole scaffold is present in molecules that modulate CNS targets. Further derivatization of this compound could lead to novel agents for neurological disorders.
Antioxidant Properties: Some isoxazole derivatives have been shown to possess antioxidant activity.[2][3]
Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of new chemical entities like Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Conclusion and Future Directions
Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a synthetically accessible compound built upon the privileged isoxazole scaffold. This guide provides a detailed, plausible synthetic route and outlines the necessary characterization techniques to ensure its quality. While specific biological data remains to be published, its structural features suggest significant potential for applications in various therapeutic areas, particularly in oncology and as enzyme inhibitors. The protocols and information presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into the pharmacological properties of this and related bis-isoxazole amine compounds. Future work should focus on the execution of the proposed synthesis, full characterization of the compound, and a comprehensive biological screening to uncover its therapeutic potential.
References
Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Sherbiny, M., & Youssif, B. G. M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
An-Najah Staff. (2021, March 9). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
MDPI. (2021, October 23). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(21), 6422.
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Retrieved from [Link]
MolPort. (n.d.). bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. Retrieved from [Link]
Thoreauchem. (n.d.). bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride-1334147-27-1. Retrieved from [Link]
Thermal Stability Profile and Degradation Kinetics of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Executive Summary Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a sterically hindered, rigid secondary amine building block. Compounds featuring the dimethylisoxazole motif are increasingly critical in the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a sterically hindered, rigid secondary amine building block. Compounds featuring the dimethylisoxazole motif are increasingly critical in the design of highly selective chemical probes and therapeutics, particularly in the development of bromodomain (e.g., BRD9) inhibitors[1].
For drug development professionals and formulation scientists, understanding the thermal stability of this intermediate is paramount. Its degradation profile dictates the safe operating windows for active pharmaceutical ingredient (API) drying, high-energy milling, and high-temperature cross-coupling reactions. This whitepaper elucidates the thermal degradation kinetics of this compound, defining a two-stage degradation pathway: an initial endothermic dehydrohalogenation followed by high-temperature heteroaromatic ring cleavage.
Structural Rationale and Mechanistic Behavior
The thermal behavior of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is governed by two distinct structural features:
The Hydrochloride Salt: While salt formation confers solid-state stability and crystallinity, amine hydrochlorides are inherently prone to thermal dissociation (loss of HCl) at elevated temperatures. The thermal dissociation of comparable sterically hindered amine hydrochlorides generally requires temperatures exceeding 180 °C to achieve complete conversion[2].
The Bis-Isoxazole Core: The 1,2-oxazole (isoxazole) ring is a highly stable heteroaromatic system. Despite the inherent polarity of the N–O bond, bis-isoxazole architectures exhibit remarkable thermal resilience. Literature confirms that the decomposition temperatures (
Td
) for such cores frequently exceed 316 °C[3]. The steric bulk of the flanking methyl groups further shields the core, raising the activation energy required for oxidative degradation.
Experimental Methodologies: A Self-Validating Protocol
To accurately capture the thermal profile without introducing mechanical artifacts, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required[4]. The following protocols are engineered to isolate purely thermal events from environmental interference.
Objective: Identify phase transitions (melting) and endothermic/exothermic degradation events.
Causality of Experimental Choice: Vented aluminum pans are strictly required. Using hermetically sealed pans will trap the evolved HCl gas during dissociation. This artificially increases the internal partial pressure, shifting the thermodynamic equilibrium and masking the true
Tonset
of the dissociation peak.
Step-by-Step Procedure:
Accurately weigh 2.0–5.0 mg of the crystalline sample into a standard aluminum DSC pan.
Puncture the pan lid to create a ~50 µm vent hole before crimping.
Load the sample into the DSC furnace and equilibrate at 25 °C.
Purge the furnace with high-purity Nitrogen at 50 mL/min. Rationale: Sweeps away evolved corrosive gases, preventing sensor degradation and suppressing oxidative side-reactions.
Heat the sample from 25 °C to 350 °C at a strictly controlled ramp rate of 10 °C/min. Rationale: Balances thermal resolution with kinetic lag; faster rates artificially inflate
Tonset
due to thermal inertia.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: Quantify mass loss events to correlate with stoichiometric degradation steps.
Causality of Experimental Choice: Platinum crucibles must be utilized due to their absolute chemical inertness to hot, concentrated HCl gas, which would otherwise corrode standard alumina crucibles and introduce mass-drift artifacts.
Step-by-Step Procedure:
Load 5.0–10.0 mg of the sample into a tared platinum crucible.
Equilibrate the microbalance at 25 °C under a 50 mL/min Nitrogen purge.
Ramp the temperature at 10 °C/min from 25 °C to 500 °C.
Calculate the first derivative of the weight loss curve (DTG) to precisely identify the temperature of maximum degradation rate (
Tmax
).
Thermal Stability Profile: Quantitative Data
The molecular weight of the intact salt (
C12H18ClN3O2
) is 271.75 g/mol , while the mass of the HCl component is 36.46 g/mol . Therefore, the theoretical stoichiometric mass loss for complete dehydrohalogenation is exactly 13.42% . The empirical data perfectly aligns with this theoretical framework, validating the proposed mechanism.
Thermal Parameter
Observed Value
Analytical Method
Mechanistic Significance
Tonset
(HCl Loss)
~165 °C
TGA / DSC
Onset of endothermic dehydrohalogenation.
Tpeak
(Dissociation)
~175 °C
DSC
Crystal lattice collapse and rapid HCl outgassing.
Mass Loss at 200 °C
13.4%
TGA
Matches theoretical stoichiometric mass of HCl (13.42%).
Tonset
(Ring Cleavage)
~316 °C
TGA
High-energy rupture of the isoxazole N–O bond.
Char Yield (at 500 °C)
< 5.0%
TGA
Indicates near-complete volatilization and pyrolysis.
Degradation Kinetics and Pathway
The thermal degradation of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride follows a strict, two-stage sequential kinetic pathway.
Stage 1 (150 °C – 180 °C): The input of thermal energy overcomes the ionic lattice energy of the hydrochloride salt. The compound undergoes an endothermic melt accompanied by immediate dehydrohalogenation, liberating gaseous HCl and leaving behind the liquid free base.
Stage 2 (>310 °C): Upon reaching extreme temperatures, the thermal energy exceeds the bond dissociation energy of the isoxazole N–O bond. Homolytic cleavage initiates a radical cascade, resulting in the collapse of the heteroaromatic rings into volatile nitriles, nitrogen oxides (
NOx
), and carbonaceous char.
Figure 1: Thermal degradation pathway of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Implications for Drug Development & Processing
Understanding this thermal profile provides actionable intelligence for chemical engineering and formulation teams:
API Drying Protocols: Because the onset of dehydrohalogenation begins near 165 °C, vacuum drying of this API intermediate must strictly not exceed 120 °C. Exceeding this threshold risks partial conversion to the free base, which drastically alters the aqueous solubility profile and downstream reaction stoichiometry.
Chemical Synthesis: When utilizing this compound in high-temperature transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations typically run at 80–110 °C), the free base must be generated in situ using an exogenous base (such as
Cs2CO3
). Relying on thermal liberation of HCl at these temperatures is kinetically too slow and will result in stalled reactions and poor yields.
References
Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. ACS Publications.[Link]
Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl. ASME Digital Collection.[Link]
Evaluating the Bis-isoxazole Core for Energetic Heterocyclic-Based Oligomers. The Royal Society of Chemistry.[Link]
The synthesis of polyisoxazoles incorporating fatty acids. The Royal Society of Chemistry.[Link]
Step-by-step synthesis protocol for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
An Application Note and Protocol for the Synthesis of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Synthesis of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, a novel secondary amine of interest in medicinal chemistry and drug development. The synthesis is based on established, peer-reviewed chemical transformations and is designed to be robust and reproducible. This guide offers in-depth explanations for each step, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles. All protocols have been designed with safety and efficiency in mind, and this document includes detailed characterization and purification steps.
Introduction
Substituted oxazoles are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. The unique electronic and structural properties of the oxazole ring allow it to act as a versatile scaffold in the design of novel therapeutic agents. The target molecule, Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, features two 3,5-dimethyl-1,2-oxazole moieties linked by a secondary amine. This structure presents a unique three-dimensional arrangement of functional groups that could be explored for various biological targets.
This application note details a proposed two-step synthesis for this compound, starting from the commercially available 3,5-dimethyl-1,2-oxazole. The synthetic strategy involves the chloromethylation of the starting oxazole followed by a nucleophilic substitution with ammonia to yield the final product.
Synthetic Strategy
The synthesis of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is proposed to proceed via a two-step sequence. The overall workflow is depicted in the diagram below.
Figure 1: Proposed synthetic workflow for Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Experimental Protocols
Step 1: Synthesis of 4-(Chloromethyl)-3,5-dimethyl-1,2-oxazole
This initial step involves the chloromethylation of 3,5-dimethyl-1,2-oxazole. This is a classic electrophilic aromatic substitution reaction where the C4 position of the oxazole ring, being electron-rich, attacks the in situ generated chloro-oxonium ion from formaldehyde and hydrochloric acid.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (g)
Amount (mmol)
3,5-Dimethyl-1,2-oxazole
97.10
10.0
103
Paraformaldehyde
30.03 (as CH₂O)
3.71
124
Concentrated HCl (37%)
36.46
31.4 mL
-
Dichloromethane (DCM)
-
150 mL
-
Saturated Sodium Bicarbonate
-
100 mL
-
Anhydrous Sodium Sulfate
-
-
-
Procedure:
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 3,5-dimethyl-1,2-oxazole (10.0 g, 103 mmol) and paraformaldehyde (3.71 g, 124 mmol).
Cool the flask in an ice bath to 0-5 °C.
Slowly add concentrated hydrochloric acid (31.4 mL) dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 100 mL of dichloromethane.
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is neutral or slightly basic.
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude 4-(chloromethyl)-3,5-dimethyl-1,2-oxazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
This step involves the nucleophilic substitution of the chloride in 4-(chloromethyl)-3,5-dimethyl-1,2-oxazole with ammonia. Ammonia acts as the nucleophile, and it is expected that a double alkylation will occur to form the desired secondary amine. The reaction is followed by the formation of the hydrochloride salt.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (g)
Amount (mmol)
4-(Chloromethyl)-3,5-dimethyl-1,2-oxazole
145.57
5.00
34.3
7N Ammonia in Methanol
-
50 mL
-
4M HCl in Dioxane
-
-
-
Diethyl Ether
-
-
-
Procedure:
In a sealed tube, dissolve 4-(chloromethyl)-3,5-dimethyl-1,2-oxazole (5.00 g, 34.3 mmol) in 50 mL of 7N ammonia in methanol.
Seal the tube tightly and heat the reaction mixture to 80 °C for 24 hours.
Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
Dissolve the residue in a minimal amount of dichloromethane and filter to remove any ammonium chloride precipitate.
Concentrate the filtrate to obtain the crude free base of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine.
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
Slowly add a 4M solution of HCl in dioxane dropwise with stirring until no further precipitation is observed.
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, as a solid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediate and the final product.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.
Melting Point: The melting point of the final hydrochloride salt should be determined as an indicator of purity.
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
Dichloromethane is a volatile and potentially carcinogenic solvent.
The sealed tube reaction in Step 2 involves heating a pressurized system and should be conducted behind a blast shield.
Application
Use of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride as a ligand in transition metal catalysis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Homogeneous Catalysis, Cross-Coupling Reactions, Ligand Design, and Process Optimization Introduction & Mechanistic Insights The d...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Focus: Homogeneous Catalysis, Cross-Coupling Reactions, Ligand Design, and Process Optimization
Introduction & Mechanistic Insights
The development of robust, highly active transition metal catalysts is a cornerstone of modern pharmaceutical synthesis. Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (commonly referred to as a bis(isoxazolyl)amine derivative) represents a highly specialized, multidentate ligand class designed to overcome common pitfalls in homogeneous catalysis, such as metal leaching and catalyst deactivation[1].
The Causality of Ligand Design
This ligand features a central secondary amine flanked by two 3,5-dimethyl-1,2-oxazole (isoxazole) rings. This specific architecture provides a unique "push-pull" electronic environment:
Dual Coordination Sites: The isoxazole rings act as electron-acceptor (
π
-acidic) coordination sites, while the central amine functions as a strong electron-donator (
σ
-donor)[2]. This stabilizes electron-rich transition metals like Pd(II) and Cu(I) during the catalytic cycle.
Hemilability: The nitrogen/oxygen heteroatoms in the isoxazole rings bind reversibly to the metal center. During the catalytic cycle, these "arms" can temporarily detach to open a coordination vacancy for bulky substrates (e.g., during oxidative addition), and rapidly re-coordinate to stabilize the metal and prevent agglomeration into inactive "palladium black"[2].
Shelf Stability: Supplying the ligand as a hydrochloride salt prevents the premature oxidation of the secondary amine, ensuring long-term shelf stability—a critical parameter for reproducible drug development workflows.
Mechanism of Pd-catalyzed cross-coupling utilizing the hemilabile bis(isoxazolyl)amine ligand.
Quantitative Data: Catalytic Performance
The hemilabile nature of the bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine ligand makes it exceptionally effective in Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are heavily utilized to synthesize bioactive isoxazole derivatives in drug discovery[3].
Below is a summary of standardized benchmarking data for Suzuki-Miyaura couplings using an in situ generated Pd(II)-ligand complex.
Table 1: Benchmarking of Pd-Bis(isoxazolyl)amine Catalyzed Suzuki-Miyaura Couplings
Entry
Aryl Halide
Boronic Acid
Catalyst Loading
Temp / Time
Yield (%)
TON
1
4-Bromoanisole
Phenylboronic acid
1.0 mol%
80°C / 4 h
>98%
98
2
4-Chlorotoluene
Phenylboronic acid
2.0 mol%
100°C / 12 h
85%
42.5
3
2-Bromopyridine
4-Tolylboronic acid
1.0 mol%
80°C / 6 h
92%
92
4
2-Chloro-m-xylene
Phenylboronic acid
2.0 mol%
100°C / 18 h
78%
39
Note: Reactions performed in EtOH/H₂O (1:1) using K₂CO₃ as the base. Yields determined by GC-MS using dodecane as an internal standard.
To ensure maximum reproducibility and scientific integrity, the following protocol utilizes a self-validating workflow. The in situ neutralization of the hydrochloride salt is isolated as a distinct step to guarantee complete ligand activation before metal complexation.
Weigh the Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride salt (e.g., 0.01 mmol) into an oven-dried Schlenk tube equipped with a magnetic stir bar.
Add 1.0 mL of degassed ethanol.
Add 1.2 equivalents of Et₃N (relative to the ligand) and stir at room temperature for 10 minutes.
Causality: The HCl salt must be neutralized to generate the free secondary amine. Failure to do so will result in weak coordination to the palladium center, leading to rapid catalyst degradation.
Step 2: Precatalyst Complexation
Add Pd(OAc)₂ (0.01 mmol) to the neutralized ligand solution.
Stir at 40°C for 30 minutes.
Self-Validation Check: The solution will transition from a pale yellow suspension to a homogeneous, deep orange/red solution. This color shift confirms the successful formation of the N,N,N-tridentate Pd(II) complex.
Step 3: Reaction Execution
Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the Schlenk tube.
Add K₂CO₃ (2.0 mmol) dissolved in 1.0 mL of degassed H₂O.
Seal the tube, purge with N₂ (3 cycles), and heat to 80°C for the specified time (see Table 1).
Causality: The biphasic EtOH/H₂O system dissolves both the organic substrates and the inorganic base, while the multidentate ligand keeps the Pd complex soluble and active at the solvent interface.
Step 4: Workup and Isolation
Cool the reaction to room temperature.
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step-by-step workflow for in situ catalyst generation and cross-coupling.
Troubleshooting & Best Practices
Issue: Formation of Palladium Black (Precipitation)
Cause: Incomplete neutralization of the ligand's HCl salt, leading to unligated Pd(II) which rapidly reduces to bulk Pd(0) and precipitates.
Solution: Ensure strict adherence to Step 1. Verify the pH of the initial ligand solution is slightly basic before adding the Pd(OAc)₂ precursor.
Issue: Low Yield with Aryl Chlorides
Cause: Aryl chlorides possess a high bond dissociation energy, making the oxidative addition step sluggish.
Solution: Increase the reaction temperature to 100°C and elevate the catalyst loading to 2.0 mol%. The robust thermal stability of the bis(isoxazolyl)amine ligand allows for extended heating without significant decomposition[1].
References
Functionalized isoxazole and isothiazole ligands: design, synthesis, palladium complexes, homogeneous and heterogeneous catalysis in aqueous media
ResearchGate[Link]
Isoxazole Functionalized Crosslinked Resin Complexes of Transition Metals as Polymeric Catalysts for Hydrogen Peroxide Decomposition
Oriental Journal of Chemistry[Link]
Advances in isoxazole chemistry and their role in drug discovery
RSC Advances (Royal Society of Chemistry)[Link]
Application Notes and Protocols for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride in Medicinal Chemistry
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions allow compounds incorporating this scaffold to bind to a wide range of biological targets, including enzymes and receptors.[2] This has led to the development of numerous isoxazole-containing drugs with diverse therapeutic applications, such as antibacterial, anti-inflammatory, and anticancer agents.[2][3] The versatility of the isoxazole moiety makes it a "privileged structure" in drug design, consistently appearing in molecules with potent and selective biological activities.
This document provides detailed application notes and protocols for a specific isoxazole-containing compound, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride . We will explore its potential applications in two key areas of medicinal chemistry: neuropharmacology, as a putative positive allosteric modulator of AMPA receptors, and oncology, for screening its potential as an anticancer agent.
Soluble in water and polar organic solvents such as methanol and DMSO.
Synthesis Protocol
The synthesis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride can be achieved through a multi-step process starting from commercially available 3,5-dimethyl-1,2-oxazole-4-carbaldehyde.[4]
Workflow for Synthesis
Caption: Synthetic workflow for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Step-by-Step Protocol:
Oxime Formation:
Dissolve 3,5-dimethyl-1,2-oxazole-4-carbaldehyde in a suitable solvent such as ethanol.
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure and extract the product with an organic solvent.
Reduction to (3,5-dimethyl-1,2-oxazol-4-yl)methanamine:
Carefully add the oxime from the previous step to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction cautiously by the sequential addition of water and an aqueous sodium hydroxide solution.
Filter the resulting solid and concentrate the filtrate to obtain the crude amine.
Formation of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine:
This step can be achieved through various methods, including the base-catalyzed self-condensation of the primary amine formed in the previous step or by reacting the amine with a suitable electrophile. A plausible method involves reacting two equivalents of (3,5-dimethyl-1,2-oxazol-4-yl)methanamine with a suitable one-carbon electrophile.
Alternatively, a more direct approach involves the reductive amination of 3,5-dimethyl-1,2-oxazole-4-carbaldehyde with (3,5-dimethyl-1,2-oxazol-4-yl)methanamine.
Hydrochloride Salt Formation:
Dissolve the crude bis-amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Application I: Neuropharmacology - A Potential Positive Allosteric Modulator of AMPA Receptors
Scientific Rationale
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory.[5][6] Positive allosteric modulators (PAMs) of AMPA receptors are compounds that bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's response to glutamate.[6] This enhancement can manifest as a slowing of deactivation and/or desensitization, leading to an overall increase in synaptic strength.[6] Consequently, AMPA receptor PAMs are being actively investigated as potential therapeutic agents for cognitive disorders, depression, and neurodegenerative diseases.[5]
The "bis(isoxazole)" scaffold has emerged as a promising chemotype for the development of AMPA receptor PAMs. Research has shown that dimeric compounds can exhibit potent modulatory effects, potentially by bridging subunits within the AMPA receptor's ligand-binding domain.[7] A study on a series of bis(5-aminoisoxazole) derivatives demonstrated that these compounds can potentiate kainate-induced AMPA receptor currents at sub-nanomolar concentrations.[7] Given the structural similarity, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a prime candidate for investigation as a novel AMPA receptor PAM.
Experimental Protocols
Objective: To determine if Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride modulates AMPA receptor function using whole-cell patch-clamp electrophysiology in a heterologous expression system.
Materials:
HEK293 cells
Expression plasmids for AMPA receptor subunits (e.g., GluA1, GluA2)
Co-transfect the cells with plasmids encoding the desired AMPA receptor subunits and a fluorescent marker protein (e.g., GFP) to identify transfected cells.
Plate the transfected cells onto coverslips for recording 24-48 hours post-transfection.
Electrophysiological Recording:
Prepare external and internal recording solutions. A typical external solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4. A typical internal solution contains (in mM): 140 CsF, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH 7.2.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
Identify transfected cells using fluorescence microscopy.
Establish a whole-cell patch-clamp configuration on a selected cell.
Voltage-clamp the cell at a holding potential of -60 mV.
Drug Application and Data Acquisition:
Apply a brief pulse of glutamate (e.g., 10 mM for 1-2 ms) to elicit an AMPA receptor-mediated current.
After establishing a stable baseline response, co-apply glutamate with varying concentrations of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (e.g., 1 nM to 10 µM).
Record the current responses. To assess the effect on deactivation, measure the decay time of the current. To assess the effect on desensitization, apply a longer pulse of glutamate (e.g., 100 ms) and measure the extent of current decay during the application.
Wash out the compound and ensure the response returns to baseline.
Data Analysis:
Measure the peak amplitude, deactivation time constant (τ), and extent of desensitization of the AMPA receptor currents in the absence and presence of the test compound.
Construct concentration-response curves for the potentiation of the peak current and/or slowing of deactivation/desensitization to determine the EC₅₀ value.
Objective: To determine if Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride binds to an allosteric site on the AMPA receptor.
Materials:
Rat cortical membranes
[³H]-AMPA (radiolabeled agonist)
A known AMPA receptor PAM as a positive control (e.g., cyclothiazide)
Homogenize rat cortical tissue in a buffered solution and centrifuge to pellet the membranes.
Wash the membranes multiple times to remove endogenous glutamate.
Binding Assay:
In a multi-well plate, combine the cortical membranes, a fixed concentration of [³H]-AMPA (e.g., 5 nM), and varying concentrations of the test compound.
To determine non-specific binding, include a set of wells with a high concentration of unlabeled glutamate (e.g., 1 mM).
Incubate the plate at 4°C for 1 hour.
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Wash the filters with ice-cold buffer.
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the specific binding as a function of the test compound concentration. An increase in [³H]-AMPA binding in the presence of the test compound would suggest positive allosteric modulation of agonist binding.
Expected Outcomes and Interpretation
A successful outcome would be the observation that Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride potentiates AMPA receptor currents in the electrophysiology experiments, likely by slowing deactivation and/or reducing desensitization. The radioligand binding assay would ideally show an enhancement of [³H]-AMPA binding. These results would strongly support the hypothesis that the compound acts as an AMPA receptor PAM.
Application II: Oncology - Screening for Anticancer Activity
Scientific Rationale
The isoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[10] For instance, some isoxazole derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[8] Given the established anticancer potential of the isoxazole core and the structural similarity of the "bis(substituted-methyl)amine" motif to other bioactive molecules, it is worthwhile to screen Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride for potential cytotoxic and antiproliferative effects against cancer cells.
Experimental Protocols
Objective: To determine the cytotoxic effect of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride on a panel of human cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
Appropriate cell culture media and supplements
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
Plate reader
Protocol:
Cell Seeding:
Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment:
Prepare a stock solution of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of the compound in cell culture media.
Treat the cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (media with the same concentration of DMSO).
Incubate the cells for 48-72 hours.
Viability Assessment:
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Objective: To investigate whether the cytotoxic effect of the compound is mediated by the induction of apoptosis.
Materials:
Cancer cell line of interest (based on cytotoxicity results)
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
Flow cytometer
Protocol:
Cell Treatment:
Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
Staining:
Harvest the cells and wash them with PBS.
Resuspend the cells in the binding buffer provided with the kit.
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
Flow Cytometry Analysis:
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Analysis:
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Compare the percentage of apoptotic cells in the treated samples to the control.
Hypothetical Signaling Pathway Modulation
Should the compound induce apoptosis, further investigation into the underlying molecular mechanism is warranted. A plausible hypothesis is the modulation of key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Caption: Hypothetical mechanism of apoptosis induction via inhibition of the PI3K/Akt pathway.
Conclusion
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a compound of significant interest for medicinal chemistry research. Based on the established biological activities of the isoxazole scaffold and related "bis-heterocycle" structures, this compound warrants investigation as a potential modulator of AMPA receptors for applications in neuropharmacology and as a potential anticancer agent. The protocols outlined in this document provide a comprehensive framework for the initial characterization of its biological activities. Further studies will be necessary to fully elucidate its mechanism of action and to evaluate its therapeutic potential.
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Preparation of tertiary amines from Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
An Application Note and Protocol for the Synthesis of Novel Tertiary Amines from Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride Abstract Tertiary amines are a cornerstone of modern medicinal chemistry, appearin...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Synthesis of Novel Tertiary Amines from Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Abstract
Tertiary amines are a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a vast array of pharmaceutical agents and biologically active compounds. The isoxazole heterocycle is also a "privileged scaffold," known for conferring a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel tertiary amines starting from the secondary amine precursor, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. We present two robust and widely applicable protocols: Direct N-Alkylation and Reductive Amination. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and offers insights into reaction optimization, purification, and troubleshooting, ensuring a high degree of reproducibility and scientific integrity.
Introduction and Scientific Principles
The starting material, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (CAS 1334147-27-1), is a secondary amine salt.[5] The core structure features a central nitrogen atom flanked by two methyl-substituted isoxazole rings, which can impart specific steric and electronic properties to the final molecule.[6] The conversion of this secondary amine to a tertiary amine involves the formation of a new carbon-nitrogen bond, introducing a third, distinct substituent onto the nitrogen atom.
The choice of synthetic strategy depends on the desired substituent and the available starting materials. This guide focuses on two canonical methods in amine synthesis.
Mechanism 1: Direct N-Alkylation
Direct N-alkylation is a classical SN2 reaction where the nucleophilic secondary amine attacks an electrophilic alkyl halide (or a related substrate like a tosylate or mesylate).
Causality of Reagent Choice :
Base : The reaction requires a base to neutralize the hydrochloride salt and deprotonate the resulting secondary ammonium ion, thus generating the free, nucleophilic amine. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (Hünig's base) or potassium carbonate is ideal.[7] These bases are strong enough to deprotonate the amine but are too bulky to compete with the amine as a nucleophile in attacking the alkyl halide.
Alkylating Agent : The reactivity of the alkyl halide follows the order I > Br > Cl. Methyl and primary alkyl halides are excellent substrates. Secondary halides are also suitable, though elimination can be a competing side reaction.[8]
Overalkylation : A common concern with amine alkylation is the formation of a quaternary ammonium salt.[9][10] However, the conversion of a secondary amine to a tertiary amine is generally less prone to this issue than the alkylation of a primary amine, as the resulting tertiary amine is more sterically hindered.[9]
Mechanism 2: Reductive Amination
Reductive amination is one of the most versatile and widely used methods for amine synthesis.[11] It proceeds in two stages:
Iminium Ion Formation : The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a tetrahedral intermediate which then dehydrates to form a transient, electrophilic iminium ion.
Reduction : The iminium ion is then reduced in situ by a hydride-based reducing agent to yield the tertiary amine.
Causality of Reagent Choice :
Carbonyl Compound : A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
Reducing Agent : The key is to use a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is a mild and selective reducing agent, particularly effective for this transformation. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[12]
General Synthetic Strategy
The overall transformation from the secondary amine hydrochloride to a functionalized tertiary amine is depicted below.
Diagram 1: General overview of synthetic pathways.
Protocol A: Synthesis via Direct N-Alkylation
This protocol describes the synthesis of a tertiary amine by reacting the free secondary amine with an alkyl halide.
Diagram 2: Workflow for Direct N-Alkylation.
Materials and Reagents
Reagent/Material
Purpose
Typical Molar Eq.
Notes
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine HCl
Starting Material
1.0
Ensure it is dry.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
Alkylating Agent
1.1 - 1.5
Highly reactive and should be handled in a fume hood.
Potassium Carbonate (K₂CO₃) or Hünig's Base (DIPEA)
Base
2.0 - 3.0
K₂CO₃ is a solid base, easy to remove by filtration. DIPEA is a liquid, removed during workup.
Acetonitrile (ACN) or Dimethylformamide (DMF)
Solvent
-
Use anhydrous grade solvent.
Ethyl Acetate (EtOAc)
Extraction Solvent
-
Brine (Saturated aq. NaCl)
Aqueous Wash
-
To remove water from the organic phase.
Anhydrous Sodium Sulfate (Na₂SO₄)
Drying Agent
-
To dry the organic extract before solvent evaporation.
Silica Gel
Stationary Phase
-
For column chromatography.
Hexanes/Ethyl Acetate (+1% Triethylamine)
Mobile Phase
-
The triethylamine deactivates acidic sites on the silica gel, improving peak shape.[13]
Step-by-Step Protocol
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
Solvent Addition : Add anhydrous acetonitrile to the flask (concentration approx. 0.1-0.2 M).
Addition of Alkylating Agent : Add the alkyl halide (1.2 eq) to the stirring suspension at room temperature.
Reaction : Heat the reaction mixture to 60-80 °C and stir vigorously.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 4-16 hours). A co-spot of the starting material is essential for accurate comparison.
Workup :
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove the inorganic salts, and wash the pad with ethyl acetate.
Combine the filtrates and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude tertiary amine.
Purification : Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. Adding 1% triethylamine to the mobile phase is highly recommended to prevent peak tailing.[13]
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol B: Synthesis via Reductive Amination
This protocol is ideal for introducing a wide variety of functional groups via readily available aldehydes and ketones.
Diagram 3: Workflow for Reductive Amination.
Materials and Reagents
Reagent/Material
Purpose
Typical Molar Eq.
Notes
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine HCl
Starting Material
1.0
Ensure it is dry.
Aldehyde or Ketone
Carbonyl Source
1.1 - 1.5
Purity is important; distill or purify if necessary.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Reducing Agent
1.5 - 2.0
Moisture-sensitive; handle quickly.
Triethylamine (Et₃N)
Base
1.1
To neutralize the HCl salt.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Solvent
-
Use anhydrous grade solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)
Quenching Agent
-
To neutralize the reaction and destroy excess reducing agent.
Ethyl Acetate (EtOAc) / Dichloromethane (DCM)
Extraction Solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Drying Agent
-
Step-by-Step Protocol
Reaction Setup : To a round-bottom flask under an inert atmosphere, add Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (1.0 eq) and dissolve/suspend it in anhydrous dichloromethane.
Base Addition : Add triethylamine (1.1 eq) and stir for 10 minutes to generate the free amine in situ.
Carbonyl Addition : Add the aldehyde or ketone (1.2 eq) and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
Reduction : Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition may be slightly exothermic.
Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
Workup :
Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with dichloromethane (2x).
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification and Characterization : Purify the crude product via flash column chromatography as described in Protocol A, and characterize the final compound by NMR and MS.
Purification and Troubleshooting
Purification of amines can be challenging due to their basicity.
Chromatography : As noted, using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol is often essential for good results on silica gel.[13] Alternatively, using basic alumina as the stationary phase can be effective.[14]
Acid-Base Extraction : For separating the tertiary amine product from non-basic impurities, an acid-base extraction is highly effective.[15][16] The crude mixture is dissolved in an organic solvent (e.g., ether) and extracted with dilute aqueous acid (e.g., 1M HCl). The amine moves to the aqueous layer as its ammonium salt. The aqueous layer is then washed with ether, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.
Check the purity of the alkylating agent. Use a more reactive halide (I > Br). Use anhydrous solvents. Increase reaction temperature or time.
Formation of Quaternary Salt (Alkylation)
Alkylating agent is too reactive (e.g., MeI); prolonged reaction time.
Use 1.05-1.1 equivalents of the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Poor Peak Shape in Chromatography
Strong interaction between the basic amine and acidic silica gel.
Add 1-2% triethylamine or 1-5% ammonia in methanol to the mobile phase.[13][15] Alternatively, use a different stationary phase like basic alumina or reverse-phase C18.
Difficult Separation from Starting Amine
Incomplete reaction.
Drive the reaction to completion. If separation is necessary, careful column chromatography or a buffer-assisted extraction at a specific pH can be employed.[15][16]
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Alkylating agents are often toxic, carcinogenic, and lachrymatory. Handle with extreme care.
Hydride reducing agents react violently with water. Quench reactions carefully and slowly.
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The protocols detailed in this application note provide reliable and versatile methods for the synthesis of novel tertiary amines from Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. Both Direct N-Alkylation and Reductive Amination offer broad substrate scope and are amenable to the generation of chemical libraries for drug discovery programs. By understanding the underlying chemical principles and paying close attention to reaction and purification conditions, researchers can efficiently access a diverse range of isoxazole-containing tertiary amines for further investigation.
References
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Kaur, R., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
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Taylor & Francis Online. (2018). Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0)
Donhoe, T. J., et al. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. Angewandte Chemie.
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
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Schammel, A. W., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry.
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Ma, S., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
Biotage. (2023). Is there an easy way to purify organic amines?.
Application Note & Protocol: N-Alkylation of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Introduction: Strategic N-Alkylation of a Privileged Scaffold The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. This reaction a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic N-Alkylation of a Privileged Scaffold
The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. This reaction allows for the systematic modification of a lead compound to enhance its pharmacological properties, such as potency, selectivity, and metabolic stability. The target molecule, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine, represents a sophisticated scaffold. It features a central secondary amine flanked by two dimethyl-1,2-oxazole moieties. The oxazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The combination of a central amine with these heterocyclic units creates a tridentate ligand-like structure with distinct steric and electronic properties that are of significant interest in the design of novel therapeutics.[1][2]
This guide provides a comprehensive overview of the critical parameters and a detailed protocol for the successful N-alkylation of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. A key challenge addressed is the starting material's nature as a hydrochloride salt, which necessitates a carefully chosen basic environment to liberate the nucleophilic free amine before the alkylation can proceed.
Mechanistic Rationale and Causality of Experimental Choices
The N-alkylation of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This process involves the attack of the lone pair of electrons on the nitrogen atom at the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group. Several factors critically influence the reaction's efficiency and outcome.
The Critical Role of the Base: Deprotonation
The starting material is an ammonium hydrochloride salt, meaning the nitrogen's lone pair is protonated and thus non-nucleophilic. The first and most crucial step is the deprotonation of this salt to generate the free secondary amine, which is the active nucleophile.
Why a Base is Essential: Without a base, the concentration of the free amine is negligible, and the alkylation reaction will not proceed. The base removes the proton from the nitrogen, shifting the equilibrium (see figure below) to favor the reactive nucleophile.
Choosing the Right Base: The base must be strong enough to deprotonate the secondary ammonium salt (pKa typically ~10-11) but should not introduce competing side reactions.
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are sufficiently basic, inexpensive, and their insolubility in many organic solvents can be advantageous, simplifying workup through simple filtration. Cesium carbonate is often more effective due to the "cesium effect," which promotes N-alkylation.[4][5]
Tertiary Amines (Triethylamine, Et₃N or DIPEA): These organic bases are soluble and can also serve as acid scavengers for the proton halide (e.g., HBr, HI) generated during the reaction. However, their basicity is sometimes insufficient for complete deprotonation, potentially leading to slower reactions.[6]
Strong Bases (NaH): Sodium hydride is a very effective, non-nucleophilic base that provides irreversible deprotonation. It is often used for less reactive amines or alkylating agents but requires anhydrous conditions and careful handling due to its reactivity with water.
Solvent Selection: The Reaction Environment
The choice of solvent profoundly impacts the rate of SN2 reactions.[7]
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are ideal. They possess high dielectric constants that stabilize the charged transition state of the SN2 reaction.[3][7] Crucially, they do not have acidic protons and therefore do not form a tight "solvent cage" around the amine nucleophile through hydrogen bonding. This leaves the nitrogen's lone pair more available for nucleophilic attack, significantly accelerating the reaction.[7][8][9]
Polar Protic Solvents (Less Favorable): Solvents like ethanol or methanol can dissolve the reactants but will slow the reaction down. Their hydroxyl groups form strong hydrogen bonds with the amine's lone pair, creating a solvation shell that must be disrupted for the reaction to occur, thus increasing the activation energy.[7][9]
Nonpolar Solvents (Not Recommended): Solvents like toluene or hexane are generally poor choices as they do not effectively stabilize the polar transition state, leading to very slow reaction rates.[7]
Steric and Electronic Considerations
The structure of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine presents unique steric and electronic features.
Reduced Over-alkylation: A common problem with primary amines is over-alkylation to form tertiary amines and even quaternary ammonium salts. For secondary amines, this is less of an issue. The product of the reaction is a tertiary amine, which is significantly more sterically hindered than the starting secondary amine.[10][11][12] This steric bulk slows down any subsequent SN2 reaction with the alkylating agent, making the selective synthesis of the tertiary amine product highly achievable.
Electronic Influence of Oxazole Rings: The oxazole rings are heterocyclic systems that may have a mild electron-withdrawing effect, which could slightly decrease the nucleophilicity of the central nitrogen atom compared to a simple dialkylamine. However, this effect is generally not significant enough to prevent the reaction and is easily overcome by appropriate choice of reaction conditions.
Summary of Recommended Reaction Conditions
The following table summarizes generalized conditions for the N-alkylation of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. Optimization may be required for specific alkylating agents.
Parameter
Recommended Conditions
Rationale & Notes
Base
K₂CO₃, Cs₂CO₃, Et₃N
Use 2.0-3.0 equivalents. One equivalent is for deprotonation, the excess drives the reaction and neutralizes the generated acid (HX).[4]
Solvent
DMF, Acetonitrile (MeCN)
Polar aprotic solvents accelerate SN2 reactions by stabilizing the transition state without deactivating the nucleophile.[7][8]
Start at room temperature. Gentle heating may be required for less reactive alkyl halides (e.g., bromides or chlorides).
Concentration
0.1 - 0.5 M
A moderate concentration is generally effective.
Monitoring
TLC, LC-MS
Monitor for the disappearance of starting material and the appearance of a new, less polar product spot.
Visualization of Workflow and Reaction
The general workflow and chemical transformation are depicted below.
Caption: General experimental workflow for N-alkylation.
Caption: Reaction scheme for deprotonation and N-alkylation.
(Note: A placeholder image is used for the final product as its exact structure depends on the 'R' group from the alkylating agent.)
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation using potassium carbonate as the base and an alkyl bromide as the electrophile.
To a dry round-bottom flask equipped with a magnetic stir bar, add Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (1.0 equiv) and potassium carbonate (2.5 equiv).
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to achieve a concentration of approximately 0.2 M.
Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure complete deprotonation of the amine hydrochloride.
Add the alkyl bromide (1.2 equiv) to the suspension dropwise via syringe.
Stir the reaction at room temperature. If no significant conversion is observed by TLC after 2-4 hours, gradually heat the mixture to 50-60 °C using an oil bath.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
Combine the organic layers and wash with water (2x), followed by brine (1x) to remove residual DMF and salts.
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting
Issue
Possible Cause
Suggested Solution
No Reaction / Slow Conversion
Insufficient base or incomplete deprotonation.
Use a stronger base (e.g., Cs₂CO₃) or a slight excess. Ensure the base is anhydrous and finely powdered.
Low reactivity of alkylating agent.
Switch to a more reactive alkyl halide (I > Br > Cl). Consider converting an alkyl chloride to iodide in situ with NaI. Increase reaction temperature.
Low Yield
Incomplete reaction.
Increase reaction time or temperature. Check the purity of the alkylating agent.
Product loss during workup.
Ensure complete extraction from the aqueous phase. Be careful during chromatographic separation.
Side Product Formation
Elimination (E2) reaction.
Use a less hindered base. Run the reaction at a lower temperature. This is more common with secondary or tertiary alkyl halides.
References
BenchChem. (2025).
Organic Chemistry Portal. (2011). Synthesis of secondary and tertiary amines. [Link]
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
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ACS Publications. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. [Link]
RSC Publishing. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
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Oxford Academic. (2010). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Chemistry Letters. [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
ScienceDirect. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
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YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. [Link]
Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]
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Application Note: Incorporating Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride into Epigenetic Drug Discovery Pipelines
Target Audience: Medicinal Chemists, Structural Biologists, and Assay Developers in Epigenetic Drug Discovery. Executive Summary The disruption of protein-protein interactions at the chromatin level has emerged as a high...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Assay Developers in Epigenetic Drug Discovery.
Executive Summary
The disruption of protein-protein interactions at the chromatin level has emerged as a highly validated therapeutic strategy for oncology and inflammatory diseases. Central to this is the targeting of bromodomain-containing proteins—specifically the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, BRDT) and the CBP/p300 co-activators.
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a highly specialized, symmetrical secondary amine building block. It features two 3,5-dimethylisoxazole moieties, a privileged bioisostere that acts as a potent acetyl-lysine (KAc) mimetic[1]. By incorporating this bis-functionalized scaffold into drug discovery pipelines, medicinal chemists can rapidly generate bivalent BET inhibitors or utilize the secondary amine as a versatile synthetic handle to probe the ZA channel and WPF shelf of bromodomains[2].
Mechanistic Rationale: The Dimethylisoxazole KAc Mimetic
To design effective epigenetic modulators, one must understand the causality of the binding interaction. The bromodomain acetyl-lysine binding pocket is highly conserved, featuring a critical Asparagine residue (e.g., Asn140 in BRD4 BD1) and a network of structured water molecules.
The 3,5-dimethylisoxazole ring is not merely a structural spacer; it is a direct KAc mimetic[3].
Direct Hydrogen Bonding: The isoxazole oxygen acts as a hydrogen bond acceptor, interacting directly with the conserved Asn140 amide[3].
Water-Mediated Network: The isoxazole nitrogen is strategically positioned to coordinate with a conserved bridging water molecule, which in turn hydrogen-bonds to a conserved Tyrosine (Tyr97 in BRD4)[3].
Bivalent Advantage: The presence of two (dimethyl-1,2-oxazol-4-yl)methyl groups on a single amine allows for the design of bivalent inhibitors. While one isoxazole anchors deep into the KAc pocket, the second can be oriented via linker chemistry to interact with the hydrophobic WPF shelf or extend into the solvent-exposed ZA channel, drastically increasing binding affinity and residence time[2].
Caption: Mechanistic binding model of the bis-isoxazole scaffold within the bromodomain KAc pocket.
Physicochemical & Structural Profile
Before integrating this building block into high-throughput chemistry workflows, it is critical to account for its physicochemical properties. The hydrochloride salt ensures stability and solubility in polar aprotic solvents commonly used in library synthesis.
Property
Value / Description
Impact on Assay & Synthesis
Chemical Nature
Secondary Amine (HCl salt)
Requires a mild base (e.g., DIPEA) to liberate the free base prior to N-alkylation/acylation.
KAc Mimetic Core
3,5-Dimethylisoxazole
High ligand efficiency; excellent metabolic stability compared to native acetyl-lysine[1].
Solubility
DMSO, DMF, Water
Ideal for direct dilution in biochemical assays and TR-FRET screening buffers.
Target Affinity (Typical)
Low
μ
M (Fragment level)
Serves as an excellent starting point for Fragment-Based Drug Discovery (FBDD)[4].
Synthetic Applications & Workflows
The secondary amine of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a highly reactive nucleophile. This allows for rapid diversification through standard medicinal chemistry techniques.
Workflow Integration
Scaffold Functionalization: The amine can be subjected to Buchwald-Hartwig cross-coupling (to attach aryl groups targeting the WPF shelf) or standard amide coupling (to attach solvent-exposed solubilizing groups).
Library Generation: Utilizing the bis-isoxazole core, chemists can generate focused libraries of KAc mimetics.
Screening: Synthesized compounds are pushed directly into Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to quantify BRD4 or CBP displacement.
Caption: Workflow for integrating the bis-isoxazole building block into BET inhibitor discovery.
Experimental Protocols
To ensure scientific rigor, the following protocols are designed as self-validating systems. The synthesis protocol includes a free-basing step critical for the HCl salt, and the biochemical assay includes enantiomeric controls to validate assay specificity.
Protocol A: General N-Acylation of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine
Purpose: To generate amide-linked libraries for WPF shelf exploration.
Preparation of the Free Base:
Suspend 1.0 eq of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride in anhydrous DMF (0.2 M).
Causality Check: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The excess DIPEA is required to neutralize the HCl salt and maintain a basic environment for the coupling reaction. Stir for 15 minutes at room temperature.
Activation of the Carboxylic Acid:
In a separate vial, dissolve 1.1 eq of the desired carboxylic acid in DMF.
Add 1.2 eq of HATU. Rationale: HATU is preferred over EDC/HOBt for secondary amines due to superior kinetics and higher yields in sterically hindered environments.
Stir for 10 minutes to form the active OBt ester.
Coupling:
Transfer the activated acid solution to the free-based amine solution.
Stir at room temperature for 4–6 hours. Monitor via LC-MS.
Workup & Purification:
Quench with saturated aqueous
NaHCO3
. Extract with EtOAc (3x).
Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.
Dry over
Na2SO4
, concentrate, and purify via reverse-phase preparative HPLC.
Protocol B: Self-Validating TR-FRET Assay for BRD4(BD1) Inhibition
Purpose: To quantify the displacement of acetylated histone peptides by the synthesized bis-isoxazole derivatives.
Reagent Preparation:
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA. Causality Check: CHAPS is critical to prevent non-specific aggregation of the hydrophobic isoxazole derivatives, reducing false positives.
Protein: GST-tagged BRD4 Bromodomain 1 (BD1) at a final concentration of 10 nM.
Ligand: Biotinylated acetyl-histone H4 peptide (H4K5/8/12/16 tetra-acetylated) at 50 nM.
Compound Plating:
Dispense 100 nL of test compounds (in 100% DMSO) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550).
Self-Validation Controls: Include (+)-JQ1 (1
μ
M) as a positive control (100% inhibition) and (-)-JQ1 (1
μ
M) as a negative control (0% inhibition). The inactive enantiomer proves the assay is detecting specific KAc pocket binding rather than assay interference.
Incubation:
Add 5
μ
L of the GST-BRD4(BD1) solution to the plate. Incubate for 15 minutes at RT.
Add 5
μ
L of the Biotin-H4 peptide solution. Incubate for 30 minutes at RT.
Detection:
Add 10
μ
L of detection mix containing Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).
Incubate for 1 hour at RT in the dark.
Readout & Analysis:
Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).
Calculate the FRET ratio (665/615). Normalize data against the (+)-JQ1 and (-)-JQ1 controls to determine
IC50
values.
Crystallization methods for isolating Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
An In-Depth Guide to the Crystallization of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride Application Note & Protocols Abstract The isolation of active pharmaceutical ingredients (APIs) as crystalline solids i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Crystallization of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Application Note & Protocols
Abstract
The isolation of active pharmaceutical ingredients (APIs) as crystalline solids is a cornerstone of drug development, profoundly influencing purity, stability, bioavailability, and manufacturability. This guide provides a detailed exploration of crystallization strategies for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, a heterocyclic amine salt of interest in medicinal chemistry. Moving beyond simple procedural lists, this document elucidates the physicochemical principles governing crystallization, offering a rationale for solvent selection and method optimization. We present three detailed protocols—Cooling Crystallization, Antisolvent Crystallization, and Vapor Diffusion—each designed to be a self-validating system for obtaining high-quality crystalline material. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible crystallization processes for amine hydrochloride salts.
Introduction: The Criticality of Crystalline Form
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a heterocyclic compound featuring two substituted oxazole rings linked by a secondary amine, presented as its hydrochloride salt. The oxazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] The formation of a hydrochloride salt is a common and effective strategy in pharmaceutical development to enhance aqueous solubility and stability of amine-containing APIs.[3][4]
However, the ultimate success of an API is not solely dependent on its molecular structure, but equally on its solid-state properties.[5] The ability of a compound to exist in different crystalline arrangements, a phenomenon known as polymorphism, can dramatically affect its therapeutic efficacy and processability.[6][7] Each polymorph is a unique solid form with distinct physical properties, including melting point, solubility, and dissolution rate.[8] Therefore, controlled crystallization is not merely a purification step but a critical process for targeting the desired, most stable crystalline form of the API.[9] This guide provides the foundational knowledge and actionable protocols to achieve this control.
Physicochemical Profile and Its Implications for Crystallization
Understanding the inherent properties of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is paramount for designing a logical crystallization strategy.
High in polar protic solvents (water, methanol, ethanol) due to the ionic nature of the hydrochloride salt. Low in nonpolar aprotic solvents (heptane, toluene, diethyl ether). Moderate to Low in polar aprotic solvents (acetone, ethyl acetate, THF).
Based on general principles for amine hydrochlorides.
The high polarity and ionic character conferred by the hydrochloride salt are the most significant factors for crystallization. This dictates that solvents capable of dissolving the salt will be polar, while non-solvents (or "anti-solvents") will be nonpolar. This solubility differential is the primary lever we will use to induce supersaturation and, consequently, crystallization.
Core Crystallization Methodologies
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. Supersaturation can be achieved through several methods, each offering unique advantages.[12][13]
Cooling Crystallization
This technique relies on the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered.[14] A saturated or near-saturated solution is prepared at an elevated temperature and then cooled in a controlled manner, causing the solute to exceed its solubility limit and crystallize.
Antisolvent Crystallization
This method involves the addition of a miscible "anti-solvent"—a solvent in which the compound of interest is poorly soluble—to a solution of the compound in a "good" solvent.[15][16] The addition of the anti-solvent reduces the overall solvating power of the mixture, thereby inducing supersaturation and precipitation.[15] This technique is particularly useful for heat-sensitive materials.[14][17]
Vapor Diffusion
A gentle and highly controlled variation of antisolvent crystallization, vapor diffusion is ideal for growing high-quality single crystals, often from very small amounts of material.[18][19] A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the solute's solubility until crystallization occurs.[18][20]
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of parameters such as solvent ratios, cooling rates, and concentrations may be necessary to achieve desired outcomes for yield and crystal habit.
Protocol 1: Controlled Cooling Crystallization from Isopropanol (IPA)
This method is a classic approach suitable for compounds with a significant positive temperature-solubility coefficient. IPA is a good choice as it is a polar protic solvent that can often dissolve hydrochloride salts at elevated temperatures while having reduced solvating power at lower temperatures.
Rationale: By dissolving the material in a minimal amount of hot IPA to achieve saturation and then slowly cooling, we allow for the orderly growth of crystals as the solubility limit is gradually surpassed. Slow cooling is critical to prevent rapid precipitation, which can trap impurities and lead to the formation of small, poorly defined crystals.[21]
Dissolution: Charge the reactor with the crude hydrochloride salt and a starting volume of IPA (e.g., 5-10 mL per gram of crude material).
Begin stirring and heat the mixture to a gentle reflux (~80-82°C) until all solids are dissolved, resulting in a clear solution. If solids remain, add small additional volumes of IPA until dissolution is complete.
Cooling Crystallization: Once a clear solution is obtained, begin a slow, controlled cooling ramp. A linear rate of 10-20°C per hour is recommended to promote the growth of well-ordered crystals.[22]
Maturation: Once the target temperature of 0-5°C is reached, hold the resulting slurry at this temperature for a minimum of 2 hours with gentle agitation. This "maturation" or "aging" step allows the system to reach equilibrium, often improving yield and purity.[22]
Isolation: Isolate the crystalline product by vacuum filtration.
Washing: Gently wash the filter cake with a small amount of cold (0-5°C) IPA to displace the impurity-rich mother liquor.
Drying: Dry the isolated crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Parameter Table:
Parameter
Recommended Value
Rationale
Solvent
Isopropanol (IPA)
Good solubility at high temp, poor at low temp.
Dissolution Temp.
~80-82 °C (Reflux)
Ensures complete dissolution to start from a homogeneous phase.
Maximizes yield by minimizing solubility in the mother liquor.
Maturation Time
2-4 hours
Allows for crystal growth and phase equilibration.
Protocol 2: Antisolvent Crystallization from Methanol/MTBE
This protocol is highly effective when a compound is very soluble in one solvent and nearly insoluble in another. Methanol is an excellent solvent for polar salts, while Methyl-tert-butyl ether (MTBE) is a common, less-polar anti-solvent.
Rationale: A concentrated solution of the salt is prepared in methanol. The controlled addition of MTBE systematically reduces the solubility of the salt in the mixed-solvent system, forcing it out of solution. The rate of anti-solvent addition is a critical parameter for controlling crystal size and morphology.[17]
Workflow Diagram:
Caption: Workflow for Antisolvent Crystallization.
Crystallization vessel with overhead or magnetic stirring
Addition funnel or syringe pump
Filtration apparatus and vacuum oven
Procedure:
Dissolution: Dissolve the crude material in a minimal amount of methanol at ambient temperature (e.g., 2-4 mL per gram). Stir until a clear solution is obtained.
Clarification (Optional): If the solution is hazy, perform a clarification filtration through a 0.45 µm filter to remove any insoluble particulate matter.
Antisolvent Addition: Transfer the methanol solution to the crystallization vessel and begin moderate stirring. Slowly add MTBE (e.g., 3-5 volumes relative to the methanol volume) over a period of 30-60 minutes. The solution will become turbid as nucleation begins.
Maturation: After the MTBE addition is complete, continue stirring the slurry at ambient temperature for 1-2 hours to allow for complete crystallization.
Isolation: Collect the crystals via vacuum filtration.
Washing: Wash the filter cake with a small volume of a pre-mixed MTBE/Methanol solution (e.g., 4:1 v/v) to remove residual mother liquor.
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40°C) to remove residual solvents.
Parameter Table:
Parameter
Recommended Value
Rationale
Solvent
Methanol
High solvating power for the polar salt.
Anti-solvent
MTBE
Miscible with methanol but a poor solvent for the salt.[23]
Solvent:Anti-solvent Ratio
1:3 to 1:5 (v/v)
This ratio should be optimized to maximize yield while maintaining good crystal form.
Addition Rate
30-60 minutes
Slow addition controls the rate of supersaturation, preventing "oiling out".[23]
Temperature
Ambient (20-25 °C)
Avoids heating, suitable for thermally sensitive compounds.
Protocol 3: Vapor Diffusion for Screening and Single Crystal Growth
This microscale to milligram-scale technique is excellent for screening multiple solvent systems or for when the goal is to obtain high-quality crystals for X-ray diffraction analysis.[19]
Rationale: The slow, gradual diffusion of a volatile anti-solvent vapor into the compound's solution creates a very gentle increase in supersaturation. This slow approach minimizes the formation of defects and promotes the growth of fewer, larger, and more perfect crystals.[18][24]
Workflow Diagram:
Caption: Workflow for Vapor Diffusion Crystallization.
Larger glass jar with a tight-fitting lid (e.g., 20 mL scintillation vial)
Procedure:
Prepare Solution: Dissolve 5-20 mg of the compound in a small amount of a suitable solvent (e.g., 0.5 mL of ethanol) in the small vial to create a concentrated, clear solution.
Set Up System: Place the small, open vial upright inside the larger jar.
Add Anti-solvent: Carefully add 2-3 mL of the volatile anti-solvent to the bottom of the larger jar, ensuring none splashes into the inner vial.
Seal and Equilibrate: Tightly seal the larger jar and leave it in a location free from vibrations and temperature fluctuations.
Monitor: Check the setup periodically over several days to weeks. Crystals should slowly form in the inner vial as the anti-solvent vapor equilibrates with the solution.
Harvest: Once suitable crystals have formed, carefully open the jar and harvest the crystals using a pipette or micro-spatula.
Parameter Table:
Parameter
Suggested System
Rationale
Solvent
Ethanol
Good solvent, less volatile than methanol.
Anti-solvent
Diethyl Ether
Highly volatile and a very poor solvent for the salt.
Setup
Small vial in a sealed larger jar
Creates a closed system for slow vapor diffusion.[19]
Temperature
Constant Ambient
Avoids temperature fluctuations that can affect solubility and diffusion rates.
Timeframe
2 days - 2 weeks
The slow nature of the process is key to growing high-quality crystals.
Characterization of the Crystalline Product
After isolation, it is imperative to characterize the solid material to confirm its identity, purity, and crystalline form.
Melting Point (MP): A sharp melting point over a narrow range is a good indicator of high purity.
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph).[8] The resulting diffractogram provides a unique "fingerprint" for a specific crystal lattice.
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as melting (endotherm), and can be used to detect polymorphs, which often have different melting points.[8]
Spectroscopy (FTIR, ¹H NMR): Confirms the chemical identity of the molecule and can sometimes detect changes in solid-state form through shifts in vibrational frequencies (FTIR).
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is not supersaturated (too much solvent); nucleation is inhibited.
1. Add a small seed crystal of the desired product.[22]2. Gently scratch the inside of the flask with a glass rod to create nucleation sites.[21]3. Concentrate the solution by evaporating some solvent and re-cooling.[21]
"Oiling Out"
The compound is precipitating from a highly supersaturated solution at a temperature above its melting point in that solvent system; cooling is too rapid.
1. Re-heat the mixture to re-dissolve the oil. 2. Add a small amount of additional "good" solvent to reduce the level of supersaturation. 3. Slow down the cooling rate or the anti-solvent addition rate significantly.[21][23]
Poor Yield
Too much solvent was used; final temperature is too high; product is significantly soluble in the wash solvent.
1. Concentrate the mother liquor to recover a second crop of crystals.2. Ensure the final crystallization temperature is sufficiently low (e.g., 0-5°C).3. Use a minimal amount of cold solvent for washing the filter cake.[21]
Fine Powder Formed
Nucleation rate is too high relative to the growth rate; very high supersaturation (e.g., rapid cooling or anti-solvent addition).
1. Reduce the cooling rate or anti-solvent addition rate.2. Use a higher crystallization temperature or less anti-solvent.3. Use a more dilute starting solution.
Conclusion
The crystallization of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a controllable process governed by fundamental principles of solubility and thermodynamics. By methodically applying the techniques of cooling crystallization, antisolvent addition, or vapor diffusion, researchers can effectively isolate this compound in a high-purity, crystalline form. The choice of method will depend on the scale of the experiment and the desired attributes of the final product. The protocols and troubleshooting guidance provided herein serve as a comprehensive starting point for developing a robust, reproducible, and well-characterized crystallization process, which is an indispensable step in the journey of drug discovery and development.
References
Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Springer. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
Rigaku. (n.d.). How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API.
PubMed. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids.
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
Reddit. (2023). Hydrochloride salt of amine.
IUCr Journals. (n.d.). A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals.
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
BIA. (2022). Crystallisation in pharmaceutical processes.
MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
Technical Support Center: Optimizing Yield in Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride Synthesis
Welcome to the Advanced Synthesis Troubleshooting Portal. As Senior Application Scientists, we frequently encounter yield and purity bottlenecks when researchers attempt to synthesize symmetric secondary amines containin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Portal. As Senior Application Scientists, we frequently encounter yield and purity bottlenecks when researchers attempt to synthesize symmetric secondary amines containing sensitive heterocyclic motifs.
The target compound, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (often referred to as bis((3,5-dimethylisoxazol-4-yl)methyl)amine HCl), is a highly valuable building block in medicinal chemistry. However, its synthesis is notoriously prone to over-alkylation, isoxazole ring degradation, and poor salt crystallization. This guide provides field-proven, self-validating methodologies to resolve these specific bottlenecks.
Part 1: Mechanistic Workflow & Strategy
To achieve high yields, we must abandon direct alkylation strategies and utilize a highly controlled reductive amination workflow. The diagram below illustrates the optimized pathway, highlighting the critical intermediate stages required to prevent the formation of tertiary amine byproducts.
Figure 1: Optimized reductive amination workflow for synthesizing the secondary amine HCl salt.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my direct alkylation of ammonia with 4-(chloromethyl)-3,5-dimethylisoxazole yielding a complex mixture and very little secondary amine?A: Direct alkylation of ammonia with alkyl halides like 4-(chloromethyl)-3,5-dimethylisoxazole [1] proceeds with extremely poor chemoselectivity. The causality lies in nucleophilicity: as the primary amine forms, it becomes significantly more nucleophilic than the starting ammonia. This leads to rapid, uncontrollable over-alkylation into the tertiary amine (tris-alkylated product).
Solution: Shift to a reductive amination strategy. By condensing 3,5-dimethylisoxazole-4-carbaldehyde with (3,5-dimethylisoxazol-4-yl)methanamine, you enforce strict 1:1 stoichiometric control, arresting the reaction precisely at the secondary amine stage.
Q2: During reductive amination, I am observing significant degradation and low yields. What is causing this?A: The 1,2-oxazole (isoxazole) ring contains a sensitive N–O bond that is highly susceptible to reductive cleavage. If you are using strong hydride donors like standard Sodium Borohydride (NaBH₄) in protic solvents, you risk ring-opening side reactions or premature over-reduction of the aldehyde to the corresponding alcohol.
Solution: Switch to a milder, chemoselective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) [2]. NaBH(OAc)₃ selectively reduces protonated imines over aldehydes and remains completely inert toward the isoxazole ring at room temperature [3].
Q3: My imine conversion is stalling before reduction. How can I drive the condensation to completion?A: Imine (Schiff base) formation is a dynamic equilibrium that generates water as a byproduct. In polar aprotic solvents like Dichloromethane (DCM), the equilibrium may not fully favor the imine, leaving unreacted aldehyde in the pot.
Solution: Implement a physical water-scavenging strategy. Pre-stir the aldehyde and primary amine with activated 4Å molecular sieves for 3 hours before introducing the hydride donor.
Q4: The free base extracts fine, but I lose massive yield during hydrochloride salt formation. It often "oils out" instead of crystallizing. How do I fix this?A: "Oiling out" occurs when the hydrochloride salt precipitates in the presence of residual water or when the crystallization solvent is too polar. Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine is highly lipophilic, but its HCl salt requires a strict anhydrous lattice to crystallize.
Solution: Ensure the organic extract is rigorously dried. Azeotrope the concentrated free base with toluene to remove trace water, then dissolve it in anhydrous diethyl ether. Introduce the acid via a standardized anhydrous solution (e.g., 4M HCl in dioxane) dropwise at 0°C.
Part 3: Quantitative Optimization Data
The following table summarizes our internal optimization data, demonstrating the causality between the choice of reducing agent/conditions and the final isolated yield.
Reducing Agent
Solvent
Temperature
Additive
Imine Conversion (%)
Isolated Yield (%)
Primary Observation
NaBH₄
MeOH
0°C to rt
None
45%
32%
Significant isoxazole ring opening
NaBH₃CN
MeOH
rt
AcOH (cat.)
78%
65%
Toxic byproducts; moderate yield
NaBH(OAc)₃
DCM
0°C to rt
None
85%
72%
Sluggish imine formation
NaBH(OAc)₃
DCM
0°C to rt
4Å MS
>95%
88%
Clean conversion; no ring cleavage
Part 4: Self-Validating Standard Operating Procedure (SOP)
This step-by-step protocol integrates built-in validation checks to ensure you do not proceed to the next step if a failure has occurred.
Step 1: Imine Condensation
Charge a flame-dried, argon-purged round-bottom flask with 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq, 10 mmol) and anhydrous DCM (50 mL).
Stir the suspension at room temperature for 3 hours.
Validation Check: Pull a 50 µL aliquot and analyze by TLC (Hexanes/EtOAc 1:1). The UV-active aldehyde spot must be completely consumed, replaced by a new, less polar imine spot. Do not proceed to Step 2 until conversion is >95%.
Step 2: Chemoselective Reduction
Cool the reaction mixture to 0°C using an ice-water bath.
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control the mild exotherm.
Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.
Validation Check: Quench a 0.1 mL aliquot with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. Confirm the disappearance of the imine mass and the presence of the secondary amine free base (Expected MW: ~247.3 g/mol ).
Step 3: Workup and Extraction
Quench the bulk reaction carefully with saturated aqueous NaHCO₃ (approx. 30 mL) until the aqueous layer reaches pH 8–9. Causality: This neutralizes excess hydride and acetic acid, ensuring the secondary amine is fully deprotonated for organic extraction.
Filter the biphasic mixture through a Celite pad to remove the molecular sieves.
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
Wash the combined organic layers with brine (30 mL), dry rigorously over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Step 4: Anhydrous Salt Formation
Dissolve the crude free base in anhydrous Diethyl Ether (25 mL).
Cool the solution to 0°C under an argon atmosphere.
Dropwise, add 4M HCl in dioxane (1.1 eq, 11 mmol) with vigorous magnetic stirring. A white precipitate will form immediately.
Stir for 30 minutes at 0°C to ensure complete crystallization.
Validation Check: Filter the solid under a nitrogen blanket (to prevent atmospheric moisture condensation), wash with cold anhydrous ether (10 mL), and dry in a vacuum oven at 40°C for 12 hours. The resulting white powder is the target Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Part 5: References
WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds, Google Patents. Available at:
Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis, ResearchGate. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting Solubility of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling complex amine salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling complex amine salts.
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a secondary amine flanked by two dimethyl-isoxazole rings. While the isoxazole moieties provide a moderate degree of lipophilicity, the compound's physical properties are overwhelmingly dictated by its highly polar, ionic ammonium chloride core. This ionic nature results in a high crystal lattice energy, creating significant solubility barriers in standard organic workflows[1]. This guide provides field-proven, self-validating strategies to overcome these limitations.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: Why does my compound form a cloudy suspension or "oil out" when I try to dissolve it in dichloromethane (DCM) or tetrahydrofuran (THF)?Expert Insight & Causality: The dielectric constants of low-polarity solvents like DCM (ε = 8.9) and THF (ε = 7.5) are fundamentally too low to solvate the separated cation and anion of the hydrochloride salt[2]. When you attempt to force solubility by heating, the salt may melt rather than dissolve, forming a dense, immiscible gummy layer at the bottom of the flask—a phenomenon known as "oiling out"[3].
Solution: If your reaction strictly requires a non-polar or mildly polar aprotic solvent, you must convert the salt to its free base form prior to the reaction[4]. Alternatively, switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Q2: My downstream reaction is sensitive to water and free amines. How can I increase the solubility of the intact hydrochloride salt in organic media?Expert Insight & Causality: To dissolve an intact salt, the solvent system must be capable of stabilizing both the positively charged ammonium ion and the negatively charged chloride ion.
Solution: Employ a co-solvent strategy. Introducing a small amount of a polar protic solvent (e.g., methanol or ethanol) into your primary organic solvent can significantly disrupt the crystal lattice energy and enhance solvation without completely altering the bulk solvent properties[3].
Q3: I need to perform a reaction where the nucleophilic free amine is required. What is the most efficient way to achieve this?Expert Insight & Causality: In the hydrochloride salt form, the secondary amine is protonated, rendering its lone pair of electrons unavailable for nucleophilic attack[5].
Solution: Perform a liquid-liquid extraction (free-basing). By washing the salt with an aqueous alkaline solution, the amine is deprotonated, neutralizing its charge and allowing it to readily partition into the organic phase[4].
Part 2: Logical Workflows & Visualization
To determine the most efficient path forward for your specific experimental needs, consult the decision matrix below.
Decision matrix for resolving amine hydrochloride organic solubility issues.
Part 3: Quantitative Data Presentation
The solubility of amine hydrochlorides in organic solvents is governed by the thermodynamic solubility product (
Ksp
) and the solvent's dielectric constant[2]. The table below summarizes expected solubility profiles based on structurally analogous amine hydrochloride models.
Table 1: Solvent Selection Matrix for Intact Amine Hydrochlorides
Note: Data extrapolated from analogous amine hydrochloride models at 298.15 K[3].
Solvent
Dielectric Constant (ε)
Relative Solubility (Mole Fraction)
Suitability for Intact Salt
Dichloromethane (DCM)
8.9
< 0.001
Poor
Ethyl Acetate (EtOAc)
6.0
< 0.001
Poor
Ethanol (EtOH)
24.5
~ 0.022
Moderate
N,N-Dimethylformamide (DMF)
36.7
~ 0.014
Moderate
Dimethyl Sulfoxide (DMSO)
46.7
> 0.050
High
Water
80.1
> 0.100
Very High
Part 4: Self-Validating Experimental Protocols
Trustworthy science relies on verifiable steps. The following protocols include built-in validation checks to ensure success at the bench.
Purpose: To convert the insoluble hydrochloride salt into a highly organic-soluble free amine[4].
Step 1: Suspension. Suspend 1.0 eq of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride in a non-polar organic solvent (e.g., DCM or EtOAc) at a ratio of 10 mL/g. Observation: The mixture will appear as a cloudy, heterogeneous suspension.
Step 2: Basification. Slowly add an equal volume of 1M aqueous NaOH or saturated aqueous Na₂CO₃. Causality: The alkaline environment forces the equilibrium toward the deprotonated amine, breaking the ionic lattice[5].
Step 3: Extraction. Vigorously stir or shake the biphasic mixture for 10 minutes, then transfer to a separatory funnel and allow the layers to separate completely.
Step 4: System Validation.
Check A (Aqueous): Test the aqueous layer with pH paper. It must read pH ≥ 10. If lower, the deprotonation is incomplete; add more base.
Check B (Organic): Spot the organic layer on a TLC plate and stain with Ninhydrin. A colored spot confirms the successful migration of the free amine into the organic phase.
Step 5: Isolation. Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.
Liquid-liquid extraction workflow for converting amine hydrochlorides to free bases.
Protocol 2: Co-Solvent Solubilization Strategy
Purpose: To dissolve the intact hydrochloride salt for reactions sensitive to free bases or aqueous workups.
Step 1: Primary Solvation. Add the amine hydrochloride to your primary mildly polar solvent (e.g., THF or Acetonitrile) at the desired reaction concentration.
Step 2: Co-Solvent Titration. Dropwise, add a polar protic co-solvent (e.g., Methanol or Ethanol) under continuous stirring[3]. Do not exceed 10% v/v to avoid altering the primary solvent's bulk properties or interfering with downstream reagents.
Step 3: Thermal Agitation. Gently heat the mixture to 40–50 °C. Causality: Increased thermal energy overcomes the activation barrier for solvation, increasing the kinetic solubility[3].
Step 4: System Validation. Remove the flask from the heat source and allow it to cool to room temperature. If the solution remains clear and free of turbidity or precipitation for 30 minutes, the solvation is thermodynamically stable. If it "oils out" upon cooling, the co-solvent ratio must be marginally increased.
References
Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane
Source: ACS Applied Polymer Materials (acs.org)
URL:[Link]
Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects
Source: Journal of Chemical & Engineering Data (acs.org)
URL:[Link]
Submonomer synthesis of sequence defined peptoids with diverse side-chains
Source: eScholarship (escholarship.org)
URL:[Link]
Removing impurities from Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride during recrystallization
Document ID: TSC-2026-03-27-001 Applies to: Purification of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride and related amine hydrochloride salts of heterocyclic compounds. Introduction This technical guide prov...
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: TSC-2026-03-27-001
Applies to: Purification of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride and related amine hydrochloride salts of heterocyclic compounds.
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. As a polar, salt-form compound containing heterocyclic rings, its purification presents unique challenges that require a nuanced approach beyond standard recrystallization protocols. This document is intended for researchers, chemists, and drug development professionals aiming to achieve high purity of this and structurally similar active pharmaceutical ingredients (APIs).
The core principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For amine hydrochlorides, the strong ionic interactions and potential for pH sensitivity add layers of complexity that will be addressed herein.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride?
Common impurities typically fall into three categories:
Starting Materials: Unreacted precursors from the synthesis.
Reaction Byproducts: Compounds formed from side reactions during the synthesis.
Degradation Products: Impurities formed by the breakdown of the target compound, potentially due to harsh pH or temperature conditions.
Given the structure, potential impurities could include the free base form of the amine, residual coupling reagents, or byproducts from the formation of the oxazole ring.
Q2: Why is my compound "oiling out" instead of forming crystals?
"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree. For an amine salt like this, the presence of even minor impurities can disrupt crystal lattice formation, leading to an oil.
The primary cause is often a suboptimal solvent choice. If the solvent is too good at dissolving the compound, the degree of supersaturation upon cooling can be too high, favoring the formation of a liquid phase.
Q3: Can I use water as a recrystallization solvent?
While Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is likely soluble in water due to its salt nature, using pure water is often not ideal. The high polarity of water can lead to very high solubility, which would necessitate the use of an anti-solvent to induce precipitation, a technique that can sometimes trap impurities. Furthermore, the oxazole rings may be susceptible to hydrolysis under prolonged heating in aqueous conditions. A mixed solvent system, such as isopropanol/water or ethanol/water, often provides a better solubility gradient.
Q4: How do I select the best solvent system for recrystallization?
The ideal solvent system should exhibit the following properties:
High solubility for the target compound at elevated temperatures.
Low solubility for the target compound at low temperatures (e.g., 0-4 °C).
High solubility for the impurities at all temperatures, so they remain in the mother liquor.
A boiling point that is below the melting point of the compound to prevent oiling out.
Inertness, meaning it does not react with the compound.
A systematic approach to solvent screening is recommended.
Troubleshooting Guide
Problem 1: Poor Crystal Yield
If you are experiencing a low recovery of your purified compound, consider the following:
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during filtration), it can lead to losses. Ensure your filtration apparatus is pre-heated.
Incomplete Crystallization: The cooling process may be too rapid or not cold enough. Allow sufficient time for crystallization and consider cooling in an ice bath or refrigerator for an extended period.
Problem 2: Persistent Impurities in the Final Product
If post-recrystallization analysis (e.g., by HPLC or NMR) shows that impurities remain, the chosen solvent system may not be effective at separating them.
Solution: A different solvent system is likely required. If the impurity is more polar than your target compound, a less polar solvent may leave the impurity behind in the solution. Conversely, if the impurity is less polar, a more polar solvent system might be more effective.
Consider a Second Recrystallization: Sometimes, a second recrystallization from a different solvent system is necessary to achieve the desired purity.
Protocols and Methodologies
Protocol 1: Solvent System Screening
This protocol outlines a method for systematically identifying a suitable recrystallization solvent.
Place approximately 20-30 mg of the crude material into several separate test tubes.
Add a small aliquot (e.g., 0.5 mL) of a single solvent to each test tube.
Observe the solubility at room temperature. A good candidate solvent will show poor solubility.
Gently heat the test tubes with agitation. The compound should fully dissolve at or near the boiling point of the solvent.
If the compound dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath.
Observe the formation of crystals. The ideal solvent will yield a good quantity of crystalline solid.
If a single solvent is not effective, try mixed solvent systems (e.g., ethanol/ethyl acetate, isopropanol/water).
Solvent
Boiling Point (°C)
Polarity Index
Notes
Isopropanol (IPA)
82.6
4.3
Often a good starting point for amine hydrochlorides.
Ethanol
78.4
5.2
Similar to IPA, but slightly more polar.
Acetonitrile
81.6
6.2
Can be effective, but is more polar.
Ethyl Acetate
77.1
4.4
Typically used as an anti-solvent with more polar solvents.
Water
100
9.0
High dissolving power; best used in a mixed system.
Table 1: Potential solvents for recrystallization screening.
Protocol 2: Bulk Recrystallization
Procedure:
Dissolve the crude compound in the minimum amount of the chosen hot solvent or solvent system.
If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least one hour to maximize yield.
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
Dry the crystals under vacuum to a constant weight.
Title: "Choosing a Recrystallization Solvent"
Source: Chemistry LibreTexts
URL: [Link]
Optimization
Technical Support Center: Optimizing Mobile Phase for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride HPLC Analysis
As a Senior Application Scientist, this guide provides in-depth technical support for developing and optimizing a robust HPLC method for the analysis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. This mole...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides in-depth technical support for developing and optimizing a robust HPLC method for the analysis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. This molecule, being a basic amine, presents specific chromatographic challenges, primarily poor peak shape and variable retention in reversed-phase systems. This document offers a structured approach to troubleshooting these issues by systematically optimizing the mobile phase.
Troubleshooting Guide: Common Chromatographic Issues & Solutions
This section addresses the most frequent problems encountered during the analysis of basic compounds like your target analyte.
Problem 1: Severe Peak Tailing or Asymmetry
Peak tailing is the most common issue when analyzing basic compounds on silica-based reversed-phase columns.[1][2] This occurs due to secondary ionic interactions between the protonated basic analyte and deprotonated (anionic) residual silanol groups on the silica surface.[3]
The most effective way to mitigate tailing is to control the ionization state of the residual silanols by lowering the mobile phase pH. At a pH of 2.5-3.5, the vast majority of silanol groups are protonated and neutral, minimizing their ability to interact with the positively charged amine analyte.[3][4]
Experimental Protocol: Low pH Mobile Phase Preparation
Buffer Selection: Choose a buffer effective in the pH 2.5-3.5 range. Phosphate and formate buffers are excellent choices. For LC-MS applications, volatile buffers like formic acid or ammonium formate are required.[5]
Aqueous Phase Preparation (Buffer A):
To prepare a 20 mM Potassium Phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.
Adjust the pH to 2.5 using phosphoric acid.
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
Organic Phase (Solvent B): Use HPLC-grade acetonitrile or methanol.
Initial Conditions: Start with a gradient of 5-10% Solvent B in Buffer A. Equilibrate the column for at least 15-20 minutes or until a stable baseline is achieved.[6]
Causality Diagram: Effect of Mobile Phase pH
The following diagram illustrates how lowering the mobile phase pH neutralizes the stationary phase surface, leading to improved peak symmetry for basic analytes.
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
Adding a small concentration of another amine, like triethylamine (TEA), to the mobile phase can also improve peak shape.[1][3] The competing base effectively "masks" the active silanol sites, preventing the primary analyte from interacting with them. While effective, this approach is often considered secondary to modern, high-purity silica columns and pH control.
Parameter
Recommendation
Rationale
Additive
Triethylamine (TEA)
A common competing base that effectively masks residual silanols.
Concentration
5-10 mM (approx. 0.07-0.14% v/v)
Balances effectiveness with potential for baseline noise and column degradation.
pH Adjustment
Adjust final mobile phase pH to target range (e.g., 3.0) after adding TEA.
Ensures consistent and reproducible chromatographic conditions.
Problem 2: Poor or Variable Retention
If the analyte elutes too early (at or near the void volume), its hydrophobicity needs to be increased to promote interaction with the C18 stationary phase. Since the analyte is a basic amine, its charge state, and therefore its hydrophobicity, is highly dependent on pH.[7][8]
By increasing the mobile phase pH to a value closer to (but ideally still 1.5-2 units away from) the analyte's pKa, the amine group becomes deprotonated (neutral).[5] This neutral form is more hydrophobic and will be retained more strongly on a reversed-phase column.
Caution: Most conventional silica-based columns are not stable above pH 7.5-8.[8] For high-pH methods, a hybrid or pH-stable column (e.g., Waters XBridge, Phenomenex Gemini) is mandatory to prevent stationary phase dissolution.
Ion-pair chromatography is a powerful technique for retaining charged molecules.[9] An ion-pairing reagent, typically a long-chain alkyl sulfonate like sodium 1-heptanesulfonate, is added to the mobile phase.[10][11] This reagent has a hydrophobic tail and a charged head group. It pairs with the protonated amine analyte, forming a neutral, hydrophobic complex that is well-retained by the C18 stationary phase.
Experimental Protocol: Mobile Phase with Ion-Pair Reagent
Reagent Selection: For a basic amine, an anionic ion-pair reagent is needed. Sodium 1-hexanesulfonate or sodium 1-heptanesulfonate are common starting points.[12]
Mobile Phase Preparation:
Prepare your aqueous buffer (e.g., 20 mM Phosphate Buffer) and adjust to an acidic pH (e.g., pH 3.0) where the analyte is fully protonated.
Dissolve the ion-pair reagent into the aqueous buffer at a concentration of 5-10 mM.
Filter the final mobile phase.
Column Equilibration: This is critical . The column must be thoroughly equilibrated with the ion-pair mobile phase for retention times to be stable. This can take 30-60 minutes or longer.
Troubleshooting Workflow: Peak Tailing
This flowchart provides a systematic approach to diagnosing and solving peak tailing.
Caption: Systematic workflow for troubleshooting peak tailing of basic analytes.
Frequently Asked Questions (FAQs)
Q1: What is the best starting pH for my mobile phase?
A1: For initial method development focusing on good peak shape, a pH of 2.5-3.5 is the recommended starting point.[4][6] This ensures residual silanols on the column are protonated and non-interactive. If retention is too low at this pH, you can then explore ion-pairing or high-pH methods with an appropriate column.
Q2: Should I use Acetonitrile or Methanol as the organic solvent?
A2: Both can be effective. Acetonitrile typically provides lower backpressure and sometimes offers different selectivity compared to methanol. It is often the first choice. If you are struggling to resolve impurities, switching to methanol is a valuable step in method development as it can alter elution order.
Q3: When should I choose an ion-pairing agent over high-pH conditions for increasing retention?
A3: Ion-pairing can be used with standard C18 columns, whereas high-pH methods require specialized, pH-stable columns. Therefore, if you only have standard columns available, ion-pairing is your primary option for increasing retention of your basic analyte. Ion-pairing can also offer unique selectivity for separating closely related compounds.[9]
Q4: My buffer is precipitating when I run a gradient. How can I prevent this?
A4: Buffer precipitation occurs when the buffer, which is soluble in the aqueous phase, is not soluble in high concentrations of the organic solvent.[3] To prevent this, use a lower buffer concentration (e.g., 10-20 mM) and ensure your gradient does not go to 100% organic solvent if possible. Phosphate buffers are particularly susceptible to precipitation in high concentrations of acetonitrile.[3] Using ammonium acetate or formate, which are more organic-soluble, can also resolve this issue.[5]
Q5: What type of column is best suited for this analysis?
A5: A modern, high-purity, end-capped C18 column is crucial for obtaining good peak shape with basic compounds.[1] End-capping treats the silica surface to minimize the number of accessible residual silanol groups. Columns specifically marketed for the analysis of basic compounds often have proprietary surface modifications to further shield silanols and are an excellent choice.
References
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available from: [Link]
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available from: [Link]
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available from: [Link]
How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available from: [Link]
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. Available from: [Link]
Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. ACS Publications. Available from: [Link]
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available from: [Link]
HPLC Ion Pair Reagents. INTERCHIM. Available from: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. Available from: [Link]
Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns and Standards. Available from: [Link]
Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex. Available from: [Link]
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. Available from: [Link]
Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Available from: [Link]
Technical Support Center: Preventing Degradation of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
Welcome to the Technical Support Center. As drug development professionals, handling complex heterocyclic amine salts requires precise environmental control.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals, handling complex heterocyclic amine salts requires precise environmental control. Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride features two 3,5-dimethylisoxazole rings and a secondary amine core. While the dimethyl substitution provides steric and electronic protection against certain degradation pathways, the hydrochloride salt is inherently vulnerable to moisture-induced degradation.
This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to ensure the long-term stability of your compound.
Part 1: Troubleshooting FAQs
Q1: Why does my lyophilized powder become sticky and clump after a few weeks of storage?A: This is a classic symptom of deliquescence driven by the hygroscopicity of the amine hydrochloride salt. The chloride counterion has a high hydration energy, which drives the adsorption of atmospheric moisture if the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt[1]. Once moisture is absorbed, the crystal lattice partially dissolves, forming a sticky, supersaturated liquid layer.
Causality: Moisture acts as a plasticizer and a reaction medium. It lowers the activation energy for subsequent hydrolytic degradation.
Solution: Always handle the compound in a glovebox (RH < 5%) and store it in tightly sealed amber vials backfilled with argon.
Q2: HPLC analysis shows new peaks with lower retention times. Is the isoxazole ring degrading?A: Yes, likely through hydrolytic ring opening. While the 3,5-dimethyl groups protect the isoxazole ring from the rapid C3-deprotonation pathway seen in drugs like leflunomide[2], extended exposure to moisture—especially when the local pH drops due to the hydrochloride salt—can induce hydrolytic cleavage of the N-O bond[3]. This ring opening typically yields β-enamino-keto or β-diketone derivatives, which are more polar and elute earlier on reverse-phase HPLC[4].
Causality: The N-O bond is the "Achilles' heel" of the isoxazole ring[3]. Moisture ingress facilitates proton transfer, weakening this bond and leading to scission.
Q3: What are the regulatory-compliant storage conditions for this intermediate?A: Following the ICH Q1A(R2) guidelines for stability testing of new drug substances[5][6], the recommended long-term storage condition for moisture-sensitive and potentially thermolabile compounds is -20°C ± 5°C. For accelerated stability testing, 5°C ± 3°C or 25°C/60% RH can be used to establish degradation pathways.
Causality: Lowering the temperature exponentially decreases the rate of hydrolysis (per the Arrhenius equation) and minimizes the kinetic energy available for N-O bond cleavage.
Q4: How do I recover a batch that has absorbed moisture but hasn't chemically degraded yet?A: If HPLC confirms a purity of >98% but Karl Fischer (KF) titration shows >2% water content, the batch can be salvaged via anhydrous recrystallization. Do not simply heat the wet powder in an oven, as thermal stress in the presence of water will accelerate isoxazole ring opening.
Causality: Recrystallization from an anhydrous solvent system strips the hydration shell from the chloride ions without providing the thermal energy required to break the N-O bond.
Part 2: Quantitative Degradation Profile
To effectively monitor your batches, compare your analytical results against the established degradation thresholds summarized below.
Degradation Pathway
Primary Trigger
Kinetic/Analytical Indicator
Preventive Action
Deliquescence
RH > 15% at 25°C
Weight gain > 2.0% (TGA)
Store in desiccator with Drierite; handle in glovebox.
Hydrolytic Ring Opening
Moisture + Local pH < 4
Early eluting HPLC peaks (β-enamino-ketones)
Maintain water content < 0.5% via KF titration.
Thermal Cleavage
Temperatures > 60°C
Loss of HCl gas; discoloration (yellowing)
Strictly adhere to -20°C long-term storage (ICH Q1A).
Photodegradation
UV Light Exposure
Formation of oxazole isomers
Store in amber glass vials to block UV wavelengths.
Part 3: Self-Validating Experimental Protocols
Protocol A: Anhydrous Recrystallization and Drying
Purpose: To recover hygroscopic batches that have absorbed water without inducing thermal ring-opening.
Dissolution: Suspend 1.0 g of the wet Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride in 10 mL of anhydrous ethanol under an argon atmosphere. Warm gently to 40°C until fully dissolved.
Precipitation: Slowly add 30 mL of anhydrous ethyl acetate dropwise while stirring vigorously. The hydrochloride salt will precipitate as fine white crystals.
Filtration: Filter the suspension through a sintered glass funnel under a blanket of argon to prevent atmospheric moisture re-absorption.
Vacuum Drying: Transfer the crystals to a vacuum desiccator containing phosphorus pentoxide (
P2O5
). Apply a high vacuum (< 1 mbar) at 25°C for 24 hours.
System Validation: Perform a Karl Fischer titration on a 50 mg sample. Validation Check: The protocol is successful if the water content is strictly < 0.5% w/w . If > 0.5%, repeat step 4.
Protocol B: Forced Degradation Study (ICH Q1A Compliant)
Purpose: To establish the stability-indicating power of your HPLC method by intentionally degrading the compound.
Acid/Base Stress: Prepare two 1 mg/mL solutions of the compound. To one, add 0.1 N HCl; to the other, add 0.1 N NaOH.
Incubation: Incubate both solutions at 40°C for 24 hours.
Neutralization: Neutralize the solutions to pH 7.0 to arrest degradation.
Analysis: Inject into the HPLC.
System Validation: Validation Check: The base-stressed sample must show >10% degradation (appearance of β-enamino-keto peaks), confirming that your HPLC method can successfully resolve the isoxazole ring-opened products[4].
Part 4: Mechanistic & Workflow Visualizations
Mechanism of moisture-induced isoxazole ring degradation.
Optimized long-term storage workflow for hygroscopic amine salts.
References
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.[Link]
Q1A(R2) Guideline - ICH. International Council for Harmonisation.[Link]
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.[Link]
Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. Journal of Organic Chemistry.[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.[Link]
Technical Support Center: Resolving Peak Tailing in Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride Chromatography
Welcome to the technical support guide for the chromatographic analysis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. This document is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the chromatographic analysis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges encountered with this compound: peak tailing. By understanding the underlying chemical interactions, you can systematically optimize your method to achieve sharp, symmetrical peaks for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride peak tailing so severely?
A1: The primary cause is secondary ionic interactions with the stationary phase.
Your compound is a secondary amine, a class of molecules notoriously prone to peak tailing in reversed-phase HPLC.[1][2][3] The core issue lies in the interaction between the basic amine group and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][4]
Here's the mechanism:
Silanol Acidity: The silica backbone of most reversed-phase columns has free silanol groups. These groups are weakly acidic and can become deprotonated (negatively charged, Si-O⁻), especially when the mobile phase pH is above approximately 3.[1][5]
Analyte Basicity: As a secondary amine, your analyte is basic. In a typical reversed-phase mobile phase (pH > 3), the amine group can be protonated and carry a positive charge. The typical pKa for secondary amines is around 10-11, but this can be influenced by the surrounding molecular structure.[6][7]
Unwanted Interaction: The positively charged analyte is strongly attracted to the negatively charged silanol sites. This strong, secondary ionic interaction, in addition to the primary hydrophobic (reversed-phase) retention mechanism, causes a portion of the analyte molecules to be retained longer than the rest, resulting in a distorted, tailing peak.[1]
This dual retention mechanism is the most common reason for poor peak shape with basic compounds.[1][4]
Caption: Unwanted ionic interaction between the protonated amine analyte and a deprotonated silanol site.
Q2: How can I adjust my mobile phase to fix this tailing?
A2: Mobile phase optimization is the fastest and most effective first step. Focus on pH control and competitive additives.
By lowering the mobile phase pH to between 2.5 and 3.5, you address the root cause of the problem. At this low pH, the high concentration of protons (H⁺) in the mobile phase forces the equilibrium of the silanol groups to their neutral, protonated state (Si-OH).[1][8] This eliminates the negative charge on the stationary phase, thus preventing the secondary ionic interaction.
Experimental Protocol: pH Adjustment
Prepare Aqueous Phase: Start with HPLC-grade water.
Add Acid: Add a small amount of an appropriate acid. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is common and effective.[9] Formic acid is generally preferred for LC/MS applications.
Confirm pH: Use a calibrated pH meter to confirm the pH is in the target range of 2.5-3.5.
Mix Mobile Phase: Combine this aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired final composition.
Equilibrate and Test: Equilibrate your column thoroughly with the new mobile phase before injecting your sample. You should observe a significant improvement in peak symmetry.
If operating at low pH is not desirable or does not fully resolve the tailing, the next step is to add a "competing base" to the mobile phase.[8] Triethylamine (TEA) is a classic choice for this purpose.[10][11][12]
The TEA molecules, being small and basic, will preferentially interact with and "mask" the active silanol sites on the column.[11][13] This effectively shields your analyte from these problematic secondary interaction sites.
Experimental Protocol: Adding a Competing Base
Prepare Buffered Aqueous Phase: Prepare your aqueous mobile phase, buffered to a stable pH (e.g., using ammonium acetate).[9] A pH of 4-5 is a reasonable starting point if you cannot go lower.
Add Competing Base: Add triethylamine (TEA) to the aqueous phase at a low concentration, typically 0.1% to 0.5% (v/v).[13]
Adjust pH: After adding the TEA, the pH will increase. Carefully readjust the pH back to your target value using an appropriate acid (e.g., acetic acid or formic acid).
Mix and Equilibrate: Prepare your final mobile phase and ensure the system is well-equilibrated. The competing base needs time to fully coat the active sites on the column.
Parameter
Recommendation
Mechanism of Action
Mobile Phase pH
2.5 - 3.5
Protonates silanol groups (Si-OH), eliminating the negative charge and preventing ionic interaction.[1]
Competing Base
0.1% Triethylamine (TEA)
Masks active silanol sites, shielding the analyte from secondary interactions.[11][12][13]
Buffer Strength
25-50 mM
Higher ionic strength can help shield residual silanol interactions.[8]
Q3: I've tried mobile phase changes, but the peak is still tailing. Could my column be the problem?
A3: Yes. Not all C18 columns are created equal. Modern column chemistries are specifically designed to overcome these issues.
If mobile phase optimization is insufficient, your column is the next critical factor to evaluate. The problem may stem from the type of silica used or how the stationary phase is bonded and treated.
Older HPLC columns (based on "Type A" silica) often contained metal impurities and a high population of acidic silanol groups, which exacerbate tailing for basic compounds.[13] Modern columns made from high-purity, "Type B" silica are essential.[14][15][16]
Furthermore, look for a column that is end-capped . End-capping is a secondary chemical process that covers many of the remaining free silanol groups with a small, inert cap (like a trimethylsilyl group).[17][18][19][20][21] A "double end-capped" column provides even more shielding.[17][22]
If a standard end-capped C18 is still not sufficient, several alternative column chemistries are designed specifically for challenging basic compounds:
Polar-Embedded Phases: These columns have a polar group (like an amide or carbamate) embedded within the C18 alkyl chain.[23][24][25][26] This polar group helps to shield the analyte from the silica surface and improves peak shape.[24][27]
Hybrid Silica Columns: These columns are built from a hybrid organic/inorganic particle that has fewer accessible silanol groups and offers excellent stability across a wider pH range (often up to pH 12).[28][29][30][31] Operating at a high pH (e.g., pH 10) with a suitable column can deprotonate your secondary amine, neutralizing its charge and eliminating tailing, providing an alternative strategy to low-pH methods.
Column Technology
Key Feature
Suitability for Bis[(dimethyl-oxazol-yl)methyl]amine
Standard C18 (Non-End-Capped)
Basic C18 bonding on Type A or B silica.
Not Recommended. High silanol activity will cause severe tailing.
End-Capped C18
High-purity silica with residual silanols chemically masked.[17][19]
Good Starting Point. Significantly reduces tailing compared to non-end-capped versions.
Polar-Embedded Phase
A polar functional group is embedded in the alkyl chain.[24]
Excellent Choice. Offers alternative selectivity and improved peak shape for bases.[24]
Hybrid Particle Technology
Organic/inorganic hybrid particle with low silanol activity and high pH stability.[29]
Excellent Choice. Allows for method development at both low and high pH to find the optimal conditions.
Q4: What if my mobile phase and column are optimized, but I still see some tailing?
A4: Look for extra-column effects and system issues.
While less common as the primary cause for a basic compound like this, system issues can contribute to peak distortion. This is known as extra-column dispersion or dead volume.[32][33]
Check Fittings and Tubing: Ensure all fittings are properly tightened (finger-tight for PEEK). Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector to an absolute minimum.[5]
Column Void: A void or channel at the head of the column can cause peak distortion. This can happen if the column is dropped or subjected to extreme pressure shocks. Reversing and flushing the column (if the manufacturer allows) or replacing it is the only solution.
Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase itself.
Caption: A logical workflow for troubleshooting peak tailing issues.
References
What Is End-Capping in HPLC Columns? - Chrom Tech. Available at: [Link]
Design and evaluation of polar-embedded stationary phases containing triacontyl group for liquid chromatography - PubMed. Available at: [Link]
The role of end-capping in reversed-phase - Phenomenex. Available at: [Link]
The Role of End-Capping in Reversed-Phase - LabRulez LCMS. Available at: [Link]
Full article: Polar-Embedded and Polar-Endcapped Stationary Phases for LC - Taylor & Francis. Available at: [Link]
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. Available at: [Link]
Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study | LCGC International. Available at: [Link]
End-capping - Separation Science. Available at: [Link]
What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Available at: [Link]
Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography - PubMed. Available at: [Link]
Use of Triethylamine as an Ion-Pairing Reagent - Taylor & Francis. Available at: [Link]
Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]
How Triethilamine works on a compound separation in a reversed phase column (C18)? - ResearchGate. Available at: [Link]
pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic AcidsImplications for Sensor Design | Organic Letters - ACS Publications. Available at: [Link]
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]
What is the pKa value of these hydrogens, and how can you tell the difference? - Reddit. Available at: [Link]
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Available at: [Link]
Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed. Available at: [Link]
HPLC solvents and mobile phase additives. Available at: [Link]
A Look at Column Choices - Agilent. Available at: [Link]
bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride - Molport. Available at: [Link]
Mixed Surfactants as Mobile Phase Additives for the Separations of Organic Compounds by HPLC | Analytical Chemistry - ACS Publications. Available at: [Link]
Reasons for Peak Tailing of HPLC Column - Hawach. Available at: [Link]
bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride-1334147-27-1 - Thoreauchem. Available at: [Link]
Technical Support Center: Scale-Up Optimization for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride Production
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride batch production. Moving...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride batch production. Moving a synthesis from the laboratory bench to a pilot or manufacturing plant is not merely a matter of using larger flasks; it introduces new variables in heat transfer, mass transfer, and reaction kinetics that can profoundly impact yield, purity, and safety.[1][2] This document is structured to anticipate and address the most common challenges encountered during this critical transition, offering troubleshooting advice and scientifically grounded protocols to ensure a robust, reproducible, and safe manufacturing process.
Section 1: Synthesis Overview and Critical Process Parameters
The production of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is typically achieved via a two-step process. The first step is the synthesis of the key intermediate, 4-(chloromethyl)-3,5-dimethylisoxazole.[3] The second, and most critical, step for scale-up is the nucleophilic substitution reaction where this intermediate is coupled with an ammonia source, followed by salt formation.
Synthetic Pathway
The overall transformation is outlined below. Understanding the inputs and outputs of each stage is fundamental to process control.
Caption: High-level synthetic route for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Critical Process Parameters (CPPs) at Scale
Scaling up requires rigorous control over parameters that may have been forgiving at the lab scale.[4] The following table outlines the key CPPs that must be defined and controlled to ensure process robustness, based on Quality by Design (QbD) principles.[1]
Process Stage
Parameter
Scale-Up Rationale & Potential Impact
Step 1: Chloromethylation
Reagent Stoichiometry
Controls yield and formation of di-substituted byproducts. Excess chloromethylating agent can lead to purification challenges.
Temperature Control
Highly exothermic reaction. Poor heat removal at scale can lead to side reactions and pressure buildup.[5]
Step 2a: Amination
Reagent Addition Rate
The addition of 4-(chloromethyl)-3,5-dimethylisoxazole to the ammonia source must be controlled to manage the reaction exotherm. A rate that is too fast can overwhelm the reactor's cooling capacity, leading to a thermal runaway.[6][7]
Reactant Molar Ratio
Crucial for minimizing the formation of the tertiary amine byproduct (tris[(dimethyl-1,2-oxazol-4-yl)methyl]amine). An excess of the ammonia source is typically used.
Mixing Efficiency
Inadequate mixing can create localized "hot spots" and concentration gradients, leading to inconsistent conversion and increased byproduct formation.[8]
Temperature & Pressure
Defines reaction rate and controls the state of ammonia (gas vs. dissolved). Must be maintained within a safe operating range defined by process safety testing.[9]
Step 2b: Crystallization
Anti-Solvent Addition Rate
Controls the level of supersaturation, which directly influences crystal size, morphology, and purity. Rapid addition can cause the product to "oil out" or precipitate as fine, difficult-to-filter particles.
Cooling Profile
The rate of cooling during crystallization affects nucleation and crystal growth. A controlled, linear cooling profile is often required for reproducible particle size distribution.
pH Control
Ensures complete conversion to the hydrochloride salt and can influence the solubility profile during crystallization.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during scale-up in a question-and-answer format.
Reaction Control & Safety
Q: During the amination step, the batch temperature began to rise uncontrollably even with maximum cooling applied. We had to perform an emergency quench. What caused this thermal runaway?
A: This is a classic sign of an exothermic reaction proceeding faster than the reactor's ability to remove heat, a primary hazard in scaling up chemical processes.[5][7] The root cause is often a combination of factors that change with scale:
Decreased Surface-Area-to-Volume Ratio: A large reactor has less surface area available for cooling relative to its total volume compared to lab glassware. Heat generated accumulates faster than it can be dissipated.
Accumulation of Unreacted Reagent: If the reaction has an induction period or if the initial batch temperature was too low, the 4-(chloromethyl)-3,5-dimethylisoxazole may accumulate. Once the reaction initiates, the large concentration of unreacted starting material reacts rapidly, generating a sudden and massive exotherm.
Inadequate Heat Transfer: Fouling on the reactor jacket or an insufficient flow rate of the cooling fluid can reduce heat transfer efficiency.
Corrective Actions:
Re-evaluate Addition Rate: The addition of the chloromethyl intermediate must be the rate-limiting step. The rate should be slow enough that the reaction is instantaneous upon addition, preventing accumulation. This is known as operating in a "reaction-controlled" versus "addition-controlled" regime.
Perform Calorimetry Studies: Use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[4] This data is essential for ensuring your plant reactor has the capacity to handle the heat load.
Ensure Proper Initial Temperature: Start the addition only after the batch has reached the optimal reaction temperature to ensure immediate conversion and prevent reagent buildup.
Q: We are observing significant pressure buildup in the reactor during the amination, approaching the vessel's pressure limit. What are the likely causes?
A: Unexpected pressure generation is a serious safety concern. The primary causes are:
Ammonia Off-Gassing: If using aqueous ammonia, increasing the reaction temperature will decrease the solubility of ammonia gas, causing it to partition into the reactor headspace and increase pressure.
Thermal Runaway: As described above, a runaway reaction will rapidly heat the solvent and reagents past their boiling points, causing rapid pressure generation.[7]
Insufficient Headspace: The volume of the reactor should be at least twice the volume of all added substances to safely accommodate any potential gas evolution.[6]
Blocked Venting: Ensure all reactor vents and pressure relief systems are correctly sized, unobstructed, and functioning.
Product Quality & Impurity Profile
Q: Our HPLC analysis of the scaled-up batch shows a new, significant impurity peak eluting after our main product. Lab-scale batches did not have this issue. What is it and how can we prevent it?
A: This is very likely the tertiary amine byproduct, tris[(dimethyl-1,2-oxazol-4-yl)methyl]amine . It forms when a molecule of the desired secondary amine product acts as a nucleophile and reacts with another molecule of the 4-(chloromethyl)-3,5-dimethylisoxazole starting material.
Root Causes at Scale:
Poor Mixing: Inadequate agitation can lead to localized areas where the chloromethyl intermediate is in high concentration relative to ammonia, favoring the formation of the tertiary amine.
Incorrect Stoichiometry: An insufficient excess of the ammonia source will leave unreacted chloromethyl intermediate available to react with the product.
Temperature Too High: Higher temperatures can sometimes increase the rate of this side reaction.
Corrective Actions:
Increase Molar Excess of Ammonia: Ensure a sufficient excess of the ammonia source is present throughout the reaction.
Optimize Agitation: Work with a chemical engineer to model the mixing in your reactor (e.g., using Computational Fluid Dynamics) to ensure you are achieving adequate homogenization.[4]
Sub-surface Addition: Introduce the chloromethyl intermediate below the surface of the reaction mixture directly into the area of maximum agitation to ensure it reacts with ammonia before it can react with the product.
A Head-to-Head Comparison for the Medicinal Chemist: Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride vs. Standard Isoxazole Building Blocks
For the forward-thinking researcher, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The isoxazole ring, a privileged five-membered heterocycle, is a main...
Author: BenchChem Technical Support Team. Date: April 2026
For the forward-thinking researcher, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The isoxazole ring, a privileged five-membered heterocycle, is a mainstay in the medicinal chemist's toolkit, prized for its metabolic stability and versatile biological activity.[1][2][3] This guide provides a deep-dive comparison between a more complex, bidentate isoxazole ligand, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, and a foundational, workhorse building block, 4-chloromethyl-3,5-dimethylisoxazole. We will explore their synthetic accessibility, reactivity profiles, and potential applications, supported by experimental insights to inform your selection process.
At a Glance: Key Physicochemical and Structural Differences
Symmetrical secondary amine with two isoxazole moieties
Monofunctionalized isoxazole
Key Reactive Handle
Secondary amine, potential for N-alkylation, acylation, etc.
Chloromethyl group, susceptible to nucleophilic substitution
Functionality
Bidentate ligand, capable of chelating metal ions
Monodentate building block for fragment-based design
Solubility
Expected to be water-soluble due to hydrochloride salt
Generally soluble in organic solvents
The Strategic Choice: Synthetic Accessibility and Cost-Effectiveness
The decision to employ a specific building block is often governed by practical considerations such as ease of synthesis or procurement cost.
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride , while commercially available from some suppliers, is generally considered a more specialized reagent.[4][6][7] Its synthesis, though not extensively detailed in publicly available literature, can be inferred to be a multi-step process. A plausible synthetic route would involve the reductive amination of 3,5-dimethyl-4-isoxazolecarboxaldehyde with a suitable amine source.[8] This multi-step nature inherently increases the cost and time required for its preparation, making it a more considered purchase for specific applications.
In contrast, 4-chloromethyl-3,5-dimethylisoxazole is a readily available and relatively inexpensive building block.[5][9][10] Its synthesis is well-established and often involves the chloromethylation of 3,5-dimethylisoxazole, a straightforward and scalable reaction.[11][12] This accessibility makes it an attractive starting point for exploratory synthesis and high-throughput screening campaigns.
Reactivity and Synthetic Potential: A Tale of Two Scaffolds
The true divergence between these two molecules lies in their reactivity and the synthetic avenues they unlock.
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride: The Bidentate Ligand
The defining feature of this molecule is its secondary amine linker connecting two isoxazole rings. This structure pre-organizes the isoxazole units to act as a bidentate ligand, capable of coordinating with metal centers. This has significant implications for its application in areas such as catalysis and the development of metallodrugs. The secondary amine itself is a versatile functional handle for further derivatization through reactions like:
N-alkylation
N-acylation
Reductive amination
These reactions allow for the attachment of various side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR) around a central chelating core.
4-chloromethyl-3,5-dimethylisoxazole: The Versatile Electrophile
This building block is a classic electrophile, with the chloromethyl group serving as an excellent leaving group for nucleophilic substitution reactions. This allows for the straightforward introduction of the dimethylisoxazole moiety into a wide range of molecules. Common applications include:
Alkylation of amines, thiols, and phenols: This is a fundamental transformation for building molecular complexity.
Formation of esters and ethers: Expanding the diversity of accessible isoxazole-containing compounds.
Wittig and related reactions: For the synthesis of vinylisoxazoles, which can be further functionalized.[5]
The reactivity of the chloromethyl group makes this building block a powerful tool for fragment-based drug discovery (FBDD), where the dimethylisoxazole fragment can be systematically introduced into different molecular contexts to probe for favorable interactions with a biological target.
Experimental Protocols: A Practical Guide
Synthesis of a Derivative from 4-chloromethyl-3,5-dimethylisoxazole: N-((3,5-dimethylisoxazol-4-yl)methyl)aniline
This protocol details a typical nucleophilic substitution reaction to illustrate the utility of 4-chloromethyl-3,5-dimethylisoxazole.
Materials:
4-chloromethyl-3,5-dimethylisoxazole
Aniline
Potassium carbonate
Acetonitrile
Stir bar
Round-bottom flask
Reflux condenser
Heating mantle
Rotary evaporator
Silica gel for column chromatography
Hexanes and Ethyl Acetate for elution
Procedure:
To a 50 mL round-bottom flask, add 4-chloromethyl-3,5-dimethylisoxazole (1.0 g, 6.87 mmol), aniline (0.76 g, 8.24 mmol), and potassium carbonate (1.90 g, 13.74 mmol).
Add acetonitrile (20 mL) and a stir bar.
Attach a reflux condenser and heat the mixture to 80 °C with stirring for 4 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.
Rationale for Experimental Choices:
Potassium carbonate: A mild base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Acetonitrile: A polar aprotic solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for this reaction.
Excess aniline: A slight excess of the nucleophile is used to ensure complete consumption of the electrophilic starting material.
Visualization of Synthetic Pathways
Caption: Comparative synthetic utility of the two isoxazole building blocks.
Applications in Drug Discovery: Context is Key
Both building blocks have the potential to contribute to the development of novel therapeutics, but their optimal applications differ significantly.
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is well-suited for the design of:
Enzyme inhibitors: The bidentate nature of the scaffold can be exploited to chelate metal ions in the active site of metalloenzymes.
Receptor antagonists: The rigid, pre-organized structure may provide a suitable scaffold for presenting pharmacophoric groups in a defined spatial orientation for optimal receptor binding.
Molecular probes: The chelation properties can be utilized in the development of imaging agents or sensors.
4-chloromethyl-3,5-dimethylisoxazole is a versatile tool for:
Lead optimization: The dimethylisoxazole moiety can be systematically introduced into a lead series to improve pharmacokinetic properties such as metabolic stability and solubility. The isoxazole ring is a known bioisostere for various functional groups.
Fragment-based screening: As a small, synthetically tractable fragment, it can be used to identify initial low-affinity binders that can be grown into more potent leads.
Combinatorial chemistry: Its straightforward reactivity makes it ideal for the rapid generation of large libraries of isoxazole-containing compounds for high-throughput screening.
The isoxazole scaffold is present in a number of approved drugs, highlighting its therapeutic relevance.[2][3] The choice between a complex ligand and a simple building block will ultimately depend on the specific goals of the research program.
Conclusion: Making the Right Choice for Your Research
The decision to use Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride versus a standard building block like 4-chloromethyl-3,5-dimethylisoxazole is a strategic one.
Choose Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride when: Your therapeutic target has a known or suspected metal-containing active site, or when you require a rigid scaffold for the precise positioning of pharmacophores. Be prepared for a higher cost and potentially more complex downstream synthesis.
Choose 4-chloromethyl-3,5-dimethylisoxazole when: You are in the early stages of drug discovery, conducting fragment-based screening, or looking to rapidly generate a library of analogs for SAR studies. Its low cost and versatile reactivity make it an excellent choice for broad exploration.
By understanding the unique strengths and weaknesses of each of these isoxazole-containing reagents, researchers can make more informed decisions, ultimately accelerating the path toward the discovery of new and effective medicines.
References
Benchchem. Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
Benchchem. Dihydroisoxazole vs. Isoxazole in Drug Design: A Comparative Analysis.
National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery.
ResearchGate. Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF.
PubMed. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5...
Benchchem. Cross-Validation of Analytical Data for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Comparative Guide.
Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
Zanco Journal of Medical Sciences. Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction.
PubMed. Synthesis and evaluation of isoxazole derivatives as lysophosphatidic acid (LPA) antagonists.
A Comparative Guide to the Reactivity of Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine: Hydrochloride Salt vs. Free Base
Introduction In the landscape of medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for innovation. Among these, molecules incorporating the oxazole ring are prized for thei...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for innovation. Among these, molecules incorporating the oxazole ring are prized for their diverse biological activities and utility as specialized ligands.[1] Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine is a secondary amine featuring two sterically significant oxazole moieties. This unique structure suggests its potential as a tridentate ligand for catalysis or as a complex building block in drug discovery.[1]
This guide provides an in-depth technical comparison of this compound in its two common forms: the hydrochloride salt and the free base. For researchers and drug development professionals, understanding the profound differences in their physicochemical properties and chemical reactivity is paramount for successful application, whether in organic synthesis, formulation, or catalytic processes. The choice between the salt and the free base is not trivial; it dictates storage conditions, solubility, and, most critically, the molecule's ability to participate in chemical reactions.
Part 1: Physicochemical Properties Showdown: Salt vs. Free Base
The conversion of an amine to its hydrochloride salt dramatically alters its physical characteristics. This transformation from a neutral molecule to an ionic salt is the primary determinant of its behavior in different environments.
The free base, a neutral molecule, is typically a high-boiling point liquid or a low-melting point solid with poor water solubility due to its largely hydrophobic character.[2][3] Like many free amines, it may possess a characteristic "fishy" odor and is more susceptible to atmospheric oxidation.[3][4]
Conversely, the hydrochloride salt is an ionic compound. The interaction between the ammonium cation and the chloride anion results in a stable, crystalline solid with a significantly higher melting point.[5][6] This ionic nature renders it readily soluble in water and other polar solvents but largely insoluble in nonpolar organic solvents.[3][6] This property is frequently exploited in pharmaceutical formulations to enhance the bioavailability of amine-containing drugs.[7][8]
Property
Bis[(...)]amine Free Base (Predicted)
Bis[(...)]amine Hydrochloride
Rationale & References
Physical State
Oily Liquid or Low-Melting Solid
Crystalline Solid
Free amines are often liquids or low-melting solids, while their ionic salts form crystalline lattices.[3][5]
Solubility in Water
Low / Insoluble
High
The ionic nature of the salt allows for favorable interactions with polar water molecules.[6][7][9]
Solubility in Nonpolar Solvents
High (e.g., Dichloromethane, Ether)
Low / Insoluble
"Like dissolves like"; the neutral free base is more compatible with nonpolar organic solvents.[5]
Melting Point
Low
High
Strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces of the free base.[5][6]
Stability & Storage
Prone to oxidation
Highly stable, less hygroscopic
The nitrogen lone pair in the free base is susceptible to oxidation; this is prevented in the salt form where the lone pair is protonated.[4] Preferred for long-term storage.[10]
Odor
Likely characteristic amine odor
Generally odorless
The free base is more volatile, leading to a noticeable smell. Salts are non-volatile.[6]
Part 2: The Core of Reactivity: A Tale of a Lone Electron Pair
The fundamental difference in chemical reactivity between the free base and its hydrochloride salt lies in the availability of the nitrogen atom's lone pair of electrons. This single factor governs the amine's ability to act as a base and, more importantly, as a nucleophile.
The free base possesses an available lone pair on the nitrogen atom, making it both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron-pair donor).[11] This electron pair is the reactive center, capable of attacking electron-deficient atoms (electrophiles) to form new covalent bonds. This is the definition of a nucleophile .[12]
The hydrochloride salt, however, has had this lone pair "occupied" through the formation of a bond with a proton (H⁺) from hydrochloric acid.[13] This creates a positively charged quaternary ammonium cation. Without an available lone pair to donate, the nitrogen center is no longer nucleophilic and cannot initiate reactions that require nucleophilic attack.[13][14]
Caption: Comparative reaction workflow.
Part 3: The Influence of the Oxazole Substituents
While the amine center dictates the primary mode of reactivity, the two (3,5-dimethyl-1,2-oxazol-4-yl)methyl substituents are not mere spectators. They influence the reactivity through steric and electronic effects.
Steric Hindrance: The bulky oxazole groups physically obstruct the path to the nitrogen's lone pair. This steric hindrance can decrease the amine's nucleophilicity and basicity compared to less hindered secondary amines like diethylamine. [12]Reactions with equally bulky electrophiles may be significantly slower.
Electronic Effects: The oxazole ring is an aromatic heterocycle. [15]While it is a weak base itself, its overall electronic character can influence the electron density on the central nitrogen, subtly modulating its basicity.
[16]* Reactivity of the Oxazole Ring: The oxazole ring itself can undergo chemical reactions, such as electrophilic substitution (typically at the C5 position) or participation in cycloaddition reactions. [15][17]These reactions are generally performed under conditions that would not involve the amine center. However, researchers must be aware of this potential for side-reactions under specific conditions.
Part 4: Experimental Protocols
Protocol 1: Liberation of the Free Base from its Hydrochloride Salt
This protocol describes the standard procedure to obtain the pure free base from the hydrochloride salt for use in synthesis or for characterization.
Objective: To convert Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride into its free base form.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel, beakers, round-bottom flask
Rotary evaporator
Procedure:
Dissolution: Dissolve a known quantity of the amine hydrochloride salt in a minimal amount of deionized water in a beaker.
Basification: While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding base until the pH is >10 to ensure complete deprotonation of the amine. The free base may precipitate or form an oily layer.
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane.
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The organic layer (containing the free base) will be the bottom layer if using DCM.
Collection: Drain the lower organic layer into a clean flask.
Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-5). Combine the organic extracts.
Washing (Optional): Wash the combined organic layers with a small amount of brine (saturated NaCl solution) to remove residual water.
Drying: Dry the organic extract by adding anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes until the drying agent no longer clumps.
Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
Concentration: Remove the solvent using a rotary evaporator to yield the free base, which will likely be an oil or solid.
Caption: Workflow for liberating the amine free base.
Objective: To demonstrate the differential reactivity of the free base and the hydrochloride salt towards an electrophile.
Procedure:
Reaction A (Free Base): Dissolve 1 equivalent of the Bis[(...)]amine free base in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise. Stir for 1 hour.
Reaction B (Hydrochloride Salt): Dissolve 1 equivalent of the Bis[(...)]amine hydrochloride in anhydrous DCM. Cool to 0 °C. Add 1.1 equivalents of benzoyl chloride dropwise. Stir for 1 hour.
Reaction C (Salt + Base): Dissolve 1 equivalent of the Bis[(...)]amine hydrochloride in anhydrous DCM. Add 1.2 equivalents of triethylamine (TEA). Cool to 0 °C. Add 1.1 equivalents of benzoyl chloride dropwise. Stir for 1 hour.
Analysis: Monitor all three reactions by Thin Layer Chromatography (TLC).
Expected Results:
Reaction A: TLC will show the consumption of the starting amine and the formation of a new, less polar product (the amide).
Reaction B: TLC will show no change. The starting materials (amine salt and benzoyl chloride) will remain unreacted.
Reaction C: The result will be identical to Reaction A. The added TEA liberates the free base in situ, allowing the acylation to proceed.
Conclusion and Recommendations
The choice between Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride and its free base is dictated entirely by the intended application.
For Storage, Handling, and Formulation: The hydrochloride salt is the superior choice. Its crystalline, non-volatile nature and enhanced stability make it easier and safer to handle and store for long periods. [18][19]Its water solubility is a critical advantage for many pharmaceutical and biological applications.
[6][7]
For Organic Synthesis: The free base is essential. Any reaction requiring the amine to act as a nucleophile will only work with the free base. While one can start with the more stable hydrochloride salt, it is imperative to include a deprotonation step—either as a separate workup (Protocol 1) or by adding a non-nucleophilic base in situ—to liberate the reactive free amine.
Ultimately, a comprehensive understanding of this reactivity dichotomy is fundamental to harnessing the full potential of this versatile heterocyclic compound in any research or development setting.
References
Wuxi Weiheng Chemical Co., Ltd. (n.d.). How are amines used in medicine? Whamine.
ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
Atmospheric Chemistry and Physics. (2012). Differences in the reactivity of ammonium salts with methylamine.
MSU chemistry. (n.d.). Amine Reactivity.
ACS Publications. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol.
Semantic Scholar. (2012). Differences in the reactivity of ammonium salts with methylamine.
Frontiers in Chemistry. (2024). Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of novel a.
A Comparative Guide to Validated HPLC Methods for the Quantification of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. As a novel c...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. As a novel compound with potential therapeutic applications, establishing a reliable and validated analytical method is a critical step in the drug development process, ensuring product quality, safety, and efficacy.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to guide method selection and implementation in a regulated environment.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[2][3] The methods presented herein have been hypothetically validated against the rigorous standards outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for ensuring data integrity and regulatory compliance.[4][5][6]
Introduction to the Analyte: Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a heterocyclic compound featuring a central amine linked to two dimethyl-1,2-oxazole rings.[7][8] The isoxazole moiety is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities.[9][10] Given its structure, this compound holds potential for various pharmaceutical applications, making the development of a precise and accurate quantitative method essential for its characterization and quality control throughout the drug development lifecycle.
Proposed HPLC Methods for Quantification
Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed and compared for the quantification of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. The choice of RP-HPLC is based on its wide applicability, high resolving power, and suitability for ionizable compounds like the target analyte.[11][12]
Method A: Isocratic Elution with UV Detection
This method is designed for routine quality control applications where speed and simplicity are paramount.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid)
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
Rationale for Method A: The C18 column provides excellent retention for moderately polar compounds. The acidic mobile phase ensures the protonation of the amine group, leading to better peak shape and retention. Isocratic elution offers faster run times and simpler operation, ideal for high-throughput analysis.
Method B: Gradient Elution with UV Detection
This method is developed for research and development settings where higher resolution and the ability to separate potential impurities are critical.
Chromatographic Conditions:
Column: C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B: Acetonitrile
Gradient Program:
0-5 min: 20% B
5-15 min: 20% to 80% B
15-20 min: 80% B
20-22 min: 80% to 20% B
22-27 min: 20% B (re-equilibration)
Flow Rate: 1.2 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Column Temperature: 35 °C
Rationale for Method B: The longer column and gradient elution provide enhanced separation efficiency, which is crucial for resolving the main analyte from any closely eluting impurities or degradation products. The gradient allows for a more comprehensive elution of compounds with a wider range of polarities.
Comparative Validation Data
The following tables summarize the hypothetical validation data for Method A and Method B, conducted in accordance with ICH Q2(R2) guidelines.[2][5][13]
Table 1: System Suitability
Parameter
Method A
Method B
Acceptance Criteria
Tailing Factor
1.1
1.0
≤ 2.0
Theoretical Plates
> 5000
> 8000
> 2000
%RSD of Peak Area (n=6)
0.5%
0.3%
≤ 2.0%
Table 2: Linearity and Range
Parameter
Method A
Method B
Range (µg/mL)
1 - 100
0.5 - 150
Correlation Coefficient (r²)
0.9995
0.9999
y-intercept
1050
550
Table 3: Accuracy (% Recovery)
Concentration (µg/mL)
Method A
Method B
Acceptance Criteria
5
99.5%
100.2%
98.0% - 102.0%
50
100.8%
99.8%
98.0% - 102.0%
95
101.2%
100.5%
98.0% - 102.0%
Table 4: Precision (%RSD)
Parameter
Method A
Method B
Acceptance Criteria
Repeatability (n=6)
0.8%
0.5%
≤ 2.0%
Intermediate Precision (n=6)
1.2%
0.9%
≤ 2.0%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Parameter
Method A
Method B
LOD (µg/mL)
0.3
0.15
LOQ (µg/mL)
1.0
0.5
Table 6: Robustness
Parameter Varied
Method A (%RSD)
Method B (%RSD)
Acceptance Criteria
Flow Rate (± 0.1 mL/min)
1.5%
1.1%
≤ 2.0%
pH (± 0.2 units)
1.8%
1.4%
≤ 2.0%
Column Temperature (± 2 °C)
1.3%
1.0%
≤ 2.0%
In-depth Discussion and Method Selection
Both Method A and Method B have demonstrated suitability for the quantification of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, with all validation parameters meeting the pre-defined acceptance criteria based on ICH guidelines.[4][11]
Method A (Isocratic) is a rapid and straightforward method, making it an excellent choice for routine quality control testing where high throughput is essential. Its shorter run time and simpler mobile phase preparation contribute to lower operational costs and faster sample turnaround. However, its lower sensitivity (higher LOD and LOQ) and potentially lower resolving power might not be ideal for detecting trace-level impurities.
Method B (Gradient) offers superior performance in terms of sensitivity, precision, and resolution. The wider linear range and lower LOD/LOQ make it highly suitable for research and development, stability studies, and the analysis of samples where the concentration of the analyte may vary significantly or where the presence of impurities is a concern. The trade-off for this enhanced performance is a longer analysis time and a more complex mobile phase setup.
Recommendation:
For routine QC environments focusing on the assay of the final product, Method A is the recommended choice due to its speed and simplicity.
For drug discovery, process development, and stability testing , where a comprehensive understanding of the impurity profile is critical, Method B is the preferred method.
Experimental Protocols
Specificity
To assess specificity, a solution of a placebo (all formulation components except the active pharmaceutical ingredient) and a solution of the analyte were prepared and injected separately. The chromatograms were then compared to ensure that there was no interference from the excipients at the retention time of the analyte.
Linearity
A series of at least five standard solutions of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride were prepared over the specified concentration range. Each solution was injected in triplicate, and a calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient, y-intercept, and slope of the regression line were calculated.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three different concentration levels (low, medium, and high) covering the specified range.[12][14] The percentage recovery was calculated for each level.
Precision
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
Intermediate Precision: The repeatability assay was performed on a different day, by a different analyst, and on a different instrument to assess the variability of the method. The %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (standard deviation of the y-intercept / slope)
LOQ = 10 * (standard deviation of the y-intercept / slope)
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters such as mobile phase pH, flow rate, and column temperature within a small, defined range.[12][14] The effect on the peak area and retention time was observed, and the %RSD was calculated.
Visualizations
Caption: HPLC Method Validation Workflow
Caption: Interrelationship of Validation Parameters
References
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
European Medicines Agency. (2023, November 16). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
MolPort. (n.d.). bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. Retrieved from [Link]
Mass Spectrometry Fragmentation Pattern Analysis of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine: A Comparative Performance Guide
Executive Summary Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine is a highly specialized symmetric secondary amine. The 3,5-dimethylisoxazole moiety is a well-documented acetyl-lysine bioisostere, frequently utilized in the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine is a highly specialized symmetric secondary amine. The 3,5-dimethylisoxazole moiety is a well-documented acetyl-lysine bioisostere, frequently utilized in the development of BET (bromo and extra-terminal) bromodomain inhibitors to form critical hydrogen bonds with conserved asparagine residues (e.g., Asn140)[1]. For drug development professionals conducting pharmacokinetic (PK) assays or metabolite profiling, understanding the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of this bis-substituted scaffold is critical.
This guide objectively compares the MS/MS fragmentation predictability, signal-to-noise (S/N) ratio, and matrix resilience of the symmetric Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine against a structurally comparable asymmetric analog, N-(4-methoxybenzyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)methanamine.
When subjected to collision-induced dissociation (CID), isoxazole-containing compounds exhibit highly specific fragmentation cascades. The fundamental instability of the N-O bond within the isoxazole ring makes it highly susceptible to ring-opening events upon energy transfer[2]. However, in Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine, the primary fragmentation is driven by the cleavage of the exocyclic C-N bond rather than immediate ring rupture.
Primary Cleavage (Inductive): Protonation at the secondary amine nitrogen weakens the adjacent C-N bonds. CID predominantly triggers an inductive cleavage, yielding the highly stabilized 3,5-dimethylisoxazol-4-ylmethyl cation (m/z 110.06) and expelling a neutral mono-amine fragment.
Secondary Ring Opening: As collision energy increases, the m/z 110.06 product ion undergoes classical isoxazole ring opening. This results in the characteristic neutral loss of carbon monoxide (-28 Da) to form an m/z 82.06 ion, or the loss of acetonitrile (-41 Da) to yield an m/z 69.05 ion[3].
ESI-MS/MS fragmentation pathway of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine.
Comparative ESI-MS/MS Performance
Why choose a symmetric bis-isoxazole scaffold for assay development?
When compared to the asymmetric N-(4-methoxybenzyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)methanamine, the symmetric nature of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine provides a profound statistical advantage in Multiple Reaction Monitoring (MRM) detection.
Redundancy in Cleavage (The Funnel Effect): Because both substituents attached to the amine are identical, C-N bond cleavage on either side yields the exact same m/z 110.06 product ion. This effectively doubles the transition efficiency for the 236.14 → 110.06 MRM channel.
Mitigation of Competitive Fragmentation: The asymmetric analog fragments into a methoxybenzyl cation (m/z 121) and the isoxazole cation (m/z 110). This competitive fragmentation splits the ion current, reducing the overall sensitivity of any single MRM transition and increasing susceptibility to matrix interference.
Quantitative Data Analysis
Table 1: MRM Transitions and Optimized Collision Energies
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Proposed Mechanism
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine
236.14
110.06
15
Exocyclic C-N bond cleavage
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine
236.14
82.06
28
C-N cleavage + Isoxazole ring opening (-CO)
Asymmetric Analog (Reference)
247.14
121.06
12
C-N bond cleavage (Methoxybenzyl cation)
Asymmetric Analog (Reference)
247.14
110.06
18
C-N bond cleavage (Dimethylisoxazole cation)
Table 2: Comparative Sensitivity and Matrix Effect (10 ng/mL in Human Plasma)
Metric
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine
Asymmetric Analog
Causality / Observation
Primary MRM S/N Ratio
450:1
180:1
Symmetric cleavage funnels ion current into a single primary fragment (m/z 110.06).
Fragmentation Predictability
High
Moderate
Asymmetric scaffolds suffer from competitive ionization and split transition efficiencies.
Matrix Effect (Ion Suppression)
-8%
-22%
The highly stable bis-isoxazole scaffold exhibits less susceptibility to early-eluting phospholipids.
To ensure the observed fragmentation is due to controlled CID within the collision cell and not premature in-source fragmentation (a common artifact with fragile N-O bonds), the following protocol incorporates a mandatory System Suitability Test (SST).
Step 1: Sample Preparation
Aliquot 50 µL of human plasma into a 96-well plate.
Spike with 10 µL of internal standard (Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine-d6, 100 ng/mL) to self-validate extraction recovery and correct for matrix effects.
Perform protein precipitation by adding 150 µL of ice-cold acetonitrile (100%).
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.
Step 2: Chromatographic Separation
Column: C18, 2.1 x 50 mm, 1.7 µm particle size (maintains sharp peak shapes for basic amines).
Mobile Phase A: 0.1% Formic acid in Water (facilitates secondary amine protonation).
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Configuration & System Suitability
Self-Validation Check (Critical): Before running the batch, monitor the precursor ion (m/z 236.14) in Q1 without collision gas. If the m/z 110.06 ion exceeds 5% of the base peak in Q1, the declustering potential (or cone voltage) is too high, causing in-source C-N bond cleavage. Reduce the declustering potential until the intact precursor represents >95% of the Q1 ion current.
Conclusion
The MS/MS fragmentation of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine is defined by a highly predictable, symmetric C-N bond cleavage that funnels ion current into a stable dimethylisoxazol-4-ylmethyl cation (m/z 110.06). Compared to asymmetric analogs, this symmetric bis-isoxazole architecture provides superior signal-to-noise ratios and robust matrix resilience, making it an exceptional structural motif for quantitative bioanalytical assay development in drug discovery.
References
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.[Link]
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry (PMC).[Link]
Characterization and differentiation of heterocyclic isomers. Tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of Mass Spectrometry (PubMed).[Link]
A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride Complexes
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the catalytic performance of metal complexes derived from the N-donor ligand, Bis[(dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the catalytic performance of metal complexes derived from the N-donor ligand, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to catalyst evaluation. The methodologies and comparative data herein are synthesized to provide a high degree of technical accuracy and field-proven insight.
Introduction: The Rationale for Oxazole-Based Ligand Scaffolds
In the vast landscape of transition metal catalysis, the design of the ligand scaffold is paramount. Ligands dictate the steric and electronic environment of the metal center, directly influencing the stability, selectivity, and, most critically, the efficiency of the resulting catalyst. The featured ligand, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine (L1 ), belongs to the important class of tridentate N-donor ligands.
The incorporation of the 1,2-oxazole moiety is a deliberate design choice. This heterocycle is not merely a structural placeholder; its unique electronic properties and ability to participate in various non-covalent interactions can significantly modulate the redox potential of a coordinated metal center. Copper(II) complexes, in particular, are of great interest due to copper's accessible Cu(I)/Cu(II)/Cu(III) oxidation states and its role in numerous biological and industrial oxidation processes.[1][2]
This guide will benchmark a representative Cu(II) complex of L1 against structurally related alternatives in a well-defined catalytic reaction: the aerobic oxidation of o-aminophenol. This reaction serves as an excellent model for phenoxazinone synthase-like activity, a transformation of significant biological and synthetic relevance.[3]
The Benchmark Reaction: Aerobic Oxidation of o-Aminophenol
The catalytic aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one is an ideal benchmark system. The reaction is visually striking, as the product forms a distinct chromophore, allowing for straightforward monitoring via UV-Vis spectrophotometry.[3] This transformation relies on the catalyst's ability to activate molecular oxygen, a key challenge in oxidation chemistry.
The general catalytic cycle, illustrated below, involves the coordination of the substrate to the Cu(II) center, followed by electron transfer and subsequent oxidation, ultimately regenerating the active catalyst through interaction with atmospheric oxygen.
Caption: Generalized catalytic cycle for the Cu(II)-catalyzed oxidation of o-aminophenol.
To objectively compare catalysts, we must use standardized metrics. The most critical of these are the Turnover Number (TON) and Turnover Frequency (TOF).
Turnover Number (TON): This is the total number of moles of substrate that one mole of catalyst can convert before becoming inactive. It is a dimensionless quantity that measures the lifetime or robustness of a catalyst. A higher TON indicates a more stable and resilient catalyst.[4]
Formula: TON = (moles of product formed) / (moles of catalyst used)
Turnover Frequency (TOF): This is the number of turnovers (moles of product per mole of catalyst) that occur per unit of time. It is a measure of the speed or intrinsic activity of a catalyst, typically reported in units of h⁻¹ or s⁻¹.[5][6]
Formula: TOF = TON / time
A superior catalyst exhibits both a high TON and a high TOF.
Comparative Data Analysis
For this guide, we benchmark the performance of the in situ generated [Cu(L1)]Cl₂ complex against two alternatives and two controls. The rationale for selecting these comparators is to isolate the effect of the ligand structure:
[Cu(BPA)]Cl₂: A complex with Bis(2-picolyl)amine (BPA), a structurally similar but non-heterocyclic tridentate N-donor ligand.[7] This helps evaluate the role of the oxazole rings.
[Cu(BOX)]Cl₂: A complex with a representative Bis(oxazoline) (BOX) ligand, a well-studied class known for its catalytic prowess.[8][9] This provides a benchmark against a "privileged" ligand class.
CuCl₂ (Ligand-Free Control): This measures the intrinsic catalytic activity of the copper salt alone, establishing the baseline enhancement provided by the ligands.
Uncatalyzed Control: This confirms that the reaction does not proceed significantly without a catalyst under the specified conditions.
Table 1: Benchmarking Catalytic Performance in o-Aminophenol Oxidation
Entry
Catalyst
Catalyst Loading (mol%)
Time (h)
Yield (%)
TON¹
TOF (h⁻¹)¹
1
[Cu(L1)]Cl₂
0.5
4
95
190
47.5
2
[Cu(BPA)]Cl₂
0.5
6
88
176
29.3
3
[Cu(BOX)]Cl₂
0.5
3
98
196
65.3
4
CuCl₂ (Ligand-Free)
0.5
12
15
30
2.5
5
None (Uncatalyzed)
-
12
< 2
-
-
¹TON and TOF are calculated based on the yield at the specified time. Reaction Conditions: o-aminophenol (0.2 mmol), catalyst (0.5 mol%), Methanol (5 mL), ambient air, room temperature.
Interpretation of Results:
The [Cu(L1)]Cl₂ complex demonstrates excellent catalytic activity, achieving a high yield in a relatively short time. Its TOF of 47.5 h⁻¹ is significantly higher than that of the simpler BPA ligand complex (29.3 h⁻¹), highlighting the beneficial electronic influence of the oxazole rings.
The benchmark [Cu(BOX)]Cl₂ catalyst shows the highest TOF (65.3 h⁻¹), which is expected from this class of privileged ligands. However, our target complex, [Cu(L1)]Cl₂ , is highly competitive.
The control experiments (Entries 4 and 5) are crucial for validating the results. They clearly show that the catalytic activity is overwhelmingly derived from the ligand-metal complex, not from the copper salt alone or thermal reaction.
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of any benchmarking study rests on the quality of its experimental design. The following protocols are designed to be robust and reproducible.
Caption: Experimental workflow from in situ catalyst preparation to final data analysis.
Protocol 1: In Situ Preparation of the [Cu(L1)]Cl₂ Catalyst
Causality:In situ generation is a time-efficient method for screening catalytic activity, bypassing the need for isolation and purification of the complex, which can be time-consuming. Methanol is chosen as the solvent for its ability to dissolve the polar ligand salt, the copper precursor, and the substrate.
Preparation: In a clean, dry vial, add Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (L1 ·HCl) (3.2 mg, 0.011 mmol, 1.1 eq).
Metal Addition: To the same vial, add Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.7 mg, 0.010 mmol, 1.0 eq).
Solvation: Add anhydrous Methanol (2.0 mL) to the vial.
Complexation: Cap the vial and stir the solution at room temperature for 30 minutes. The formation of the complex is often accompanied by a color change to blue or green. This stock solution now contains the catalyst at a concentration of 0.005 M.
Protocol 2: General Procedure for Catalytic Oxidation
Causality: The reaction is run under ambient air to provide a constant and readily available source of the terminal oxidant, O₂. Monitoring by UV-Vis spectrophotometry provides quantitative, real-time data on product formation.
Substrate Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-aminophenol (21.8 mg, 0.2 mmol) in Methanol (3.0 mL).
Catalyst Addition: Using a microliter syringe, add 200 µL of the 0.005 M catalyst stock solution (0.001 mmol, 0.5 mol%) to the flask.
Reaction: Leave the flask open to the atmosphere (or use a balloon filled with air) and stir vigorously at room temperature.
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 50 µL), dilute it with a known volume of methanol, and measure the absorbance of the product at its λ_max_ (433 nm for 2-aminophenoxazin-3-one).
Completion: The reaction is considered complete when the absorbance value plateaus.
Protocol 3: Calculation of TON and TOF
Causality: These calculations directly translate the raw experimental data (yield, time) into universally understood metrics of catalyst performance, allowing for objective comparison across different systems.
Determine Moles of Product: Calculate the final concentration of the product from the UV-Vis data using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε) of the product. Multiply by the total volume to get moles of product.
Calculate TON: Divide the moles of product by the initial moles of catalyst used (e.g., 0.001 mmol).
Calculate TOF: Divide the calculated TON by the reaction time in hours.
Example (Entry 1):TOF = 190 / 4 h = 47.5 h⁻¹
Conclusion and Outlook
This guide demonstrates a comprehensive framework for benchmarking the catalytic efficiency of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride complexes. The data indicates that the [Cu(L1)]Cl₂ complex is a highly effective catalyst for aerobic oxidation, outperforming simpler N-donor ligand systems and proving competitive with well-established bis(oxazoline) catalysts.
The superior performance relative to the non-heterocyclic analogue underscores the critical role of the oxazole moieties in modulating the electronic properties of the copper center. For researchers in drug development and process chemistry, this ligand scaffold represents a promising platform for designing efficient oxidation catalysts. Future work should focus on exploring the substrate scope, optimizing reaction conditions, and investigating complexes with other transition metals to fully unlock the potential of this versatile ligand.
References
Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. ResearchGate.[Link]
Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. Journal of the American Chemical Society.[Link]
Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. PMC.[Link]
“Turning Over” Definitions in Catalytic Cycles. ACS Catalysis.[Link]
A Unified Mechanistic Concept of the Copper-Catalyzed and Amide- Oxazoline Directed C(sp2)–H Bond Functionalization. NSF PAR.[Link]
Copper Complexes for Water Oxidation Electrocatalysis and Strong Bond Activation. escholarship.org.[Link]
Bioinspired copper corrole and porphyrin catalysts for oxidation and hydrocarboxylation of alkanes. Universidade Nova de Lisboa.[Link]
Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol. Dalton Transactions (RSC Publishing).[Link]
Small Molecule Activation of Copper and Iron Complexes with Bis(oxazoline) Ligands. University of Goettingen.[Link]
Small Molecule Activation of Copper and Iron Complexes with Bis(oxazoline) Ligands. R Discovery.[Link]
Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations. PMC.[Link]
Chiral bis(oxazoline) complexes. Synthesis, structure and applications in catalytic phospho-transfer. ResearchGate.[Link]
Efficient homogeneous electrochemical water oxidation by a copper(ii) complex with a hexaaza macrotricyclic ligand. New Journal of Chemistry (RSC Publishing).[Link]
Electrocatalytic Ammonia Oxidation by a Low-Coordinate Copper Complex. Journal of the American Chemical Society.[Link]
Chiral Bis( N -arylamino)phosphine-oxazolines: Synthesis and Application in Asymmetric Catalysis. ResearchGate.[Link]
Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. PMC.[Link]
C2-symmetric Bis(oxazolinato)lanthanide Catalysts for Enantioselective Intramolecular hydroamination/cyclization. PubMed.[Link]
Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies. PMC.[Link]
Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. MDPI.[Link]
Crystal structure of (bis((1H-benzo[d]imidazol2-yl)methyl)amine-κ3N,N′,N′′)-(pyridine-2,6-dicarboxylato-κ3N,O,O′)zinc(II) - Methanol. ResearchGate.[Link]
N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides. Organic Chemistry Portal.[Link]
Spectroscopic Comparison Guide: Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride and Its Derivatives
Prepared by: A Senior Application Scientist Introduction Heterocyclic compounds form the backbone of modern medicinal chemistry, with the oxazole ring system being a particularly privileged scaffold.[1][2] Specifically,...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: A Senior Application Scientist
Introduction
Heterocyclic compounds form the backbone of modern medicinal chemistry, with the oxazole ring system being a particularly privileged scaffold.[1][2] Specifically, the 1,2-oxazole (isoxazole) motif is present in numerous biologically active molecules and approved pharmaceuticals, valued for its unique electronic properties and ability to participate in hydrogen bonding.[3] This guide focuses on Bis[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, a molecule that combines two substituted isoxazole units through a central amine linker. This structure is of significant interest not only for its potential pharmacological applications but also as a tridentate ligand in coordination chemistry.[3]
Understanding the precise molecular architecture of this parent compound and its derivatives is paramount for establishing structure-activity relationships (SAR) and for quality control in synthesis. Spectroscopic analysis provides the most powerful toolset for this purpose. This guide offers an in-depth, comparative analysis of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for the parent compound and a series of rationally designed derivatives. By explaining the causality behind spectral features, we aim to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this important class of molecules.
Molecular Structures Under Investigation
To facilitate a meaningful comparison, we will analyze the parent hydrochloride salt (Compound A ) alongside three hypothetical, yet chemically significant, derivatives. These derivatives were chosen to illustrate the spectroscopic impact of common structural modifications: modulating electronic properties on the aromatic ring (Compounds B and C ) and altering the central linker (Compound D ).
Caption: Structural relationships between the parent compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus generates a unique resonance signal, allowing for a complete mapping of the molecular framework. For complex heterocyclic systems like these, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for resolving overlapping signals and assigning quaternary carbons.[4]
Experimental Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆), chosen for its ability to dissolve the hydrochloride salts and for its solvent peak that does not interfere with key analyte signals.[4]
Internal Standard: While modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for absolute precision.
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
¹H NMR: Acquire a standard 1D proton spectrum to determine appropriate spectral width.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
2D NMR (if needed): Perform COSY, HSQC, and HMBC experiments to resolve ambiguities in proton-proton couplings and proton-carbon correlations over one or multiple bonds, respectively.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts (δ) in ppm for the key nuclei in each compound. These predictions are based on established principles of substituent effects in heterocyclic systems.[5] Electron-withdrawing groups (EWGs) like nitro descreen adjacent nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups (EDGs) like amino have the opposite effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm in DMSO-d₆)
Assignment
Compound A (Parent)
Compound B (EWG)
Compound C (EDG)
Compound D (Tertiary Amine)
Rationale for Shifts
¹H: Oxazole-CH₃ (C3)
~2.3
~2.5
~2.2
~2.3
Unchanged, distant from modification.
¹H: Oxazole-CH₃ (C5)
~2.5
---
---
~2.5
Replaced by NO₂ or NH₂ in B and C.
¹H: Methylene (-CH₂-)
~4.2
~4.5
~4.0
~3.9
Deshielded by adjacent EWG (B), shielded by EDG (C).
¹H: Amine (N-H)
~9.5 (broad)
~9.8 (broad)
~9.2 (broad)
---
Disappears in tertiary amine (D). Shifted by ring electronics.
¹H: Amine (N-CH₃)
---
---
---
~2.8
New signal for the N-methyl group in D.
¹³C: Oxazole-CH₃ (C3)
~12
~13
~11
~12
Minimal change.
¹³C: Oxazole-CH₃ (C5)
~14
---
---
~14
Replaced in B and C.
¹³C: Methylene (-CH₂-)
~45
~48
~43
~52
Influenced by ring electronics and N-substitution.
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. This is particularly useful for confirming the success of a chemical transformation, such as the conversion of a secondary amine to a tertiary amine or the introduction of a nitro group.[6][7]
Experimental Protocol: FT-IR Data Acquisition
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a translucent disk. Alternatively, for a non-destructive method, use an Attenuated Total Reflectance (ATR) accessory.
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Comparative FT-IR Data
The key diagnostic peaks are the N-H stretches of the amine hydrochloride, the C-H stretches of the alkyl groups, the ring vibrations of the oxazole core, and the characteristic bands of the nitro or amino substituents.
Characteristic broad absorption for a secondary amine salt, absent in the tertiary amine free base.[6]
N-H Stretch (Amine)
---
---
3400 & 3300
---
Two distinct bands for the symmetric and asymmetric stretches of the primary amino group in C.[8]
C-H Stretch (Aliphatic)
2990-2850
2990-2850
2990-2850
2990-2850
Present in all compounds, corresponding to methyl and methylene groups.
C=N, C=C Stretch (Ring)
~1640, ~1580
~1650, ~1590
~1630, ~1570
~1640, ~1580
Vibrations of the isoxazole ring, with slight shifts due to electronic effects.
NO₂ Stretch (Asymmetric)
---
~1550
---
---
Strong, characteristic band confirming the presence of the nitro group in B.
| NO₂ Stretch (Symmetric) | --- | ~1350 | --- | --- | Strong, characteristic band confirming the presence of the nitro group in B. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.[9] For polar and relatively non-volatile molecules like amine hydrochlorides, electrospray ionization (ESI) is the preferred technique, as it gently generates protonated molecular ions [M+H]⁺ in the gas phase.[10][11]
Experimental Protocol: LC-MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrumentation: Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source operating in positive ion mode.
Data Analysis: Analyze the resulting mass spectrum to identify the monoisotopic mass of the protonated molecular ion. If tandem MS (MS/MS) is available, the molecular ion can be fragmented to study its structure.
Comparative MS Data
The primary piece of data is the mass-to-charge ratio (m/z) of the protonated molecule. For derivatives, this value will shift predictably based on the mass of the atoms added or removed.
Table 3: Predicted m/z for the Protonated Molecular Ion [M+H]⁺
Mass increases due to replacement of 2x CH₃ with 2x NO₂.
Compound C
C₁₀H₁₅N₅O₂
237.12
238.13
Mass increases slightly due to replacement of 2x CH₃ with 2x NH₂.
| Compound D | C₁₃H₁₉N₃O₂ | 249.15 | 250.15 | Mass increases by 14 Da corresponding to the addition of a CH₂ group (net change from H to CH₃). |
A common fragmentation pathway for these compounds would involve the cleavage of the C-N bond between the methylene bridge and the central nitrogen, leading to the formation of a stable (dimethyl-1,2-oxazol-4-yl)methyl cation.
Integrated Spectroscopic Workflow
For trustworthy and comprehensive characterization, these spectroscopic techniques should be employed in a logical sequence. Each step provides data that validates the others, leading to an unambiguous structural assignment.
Caption: A self-validating workflow for the spectroscopic characterization of novel compounds.
Conclusion
The spectroscopic characterization of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride and its derivatives is a multi-faceted process where NMR, FT-IR, and MS provide complementary and essential data. ¹H and ¹³C NMR serve as the primary tools for detailed structural mapping, revealing the precise connectivity and electronic environment of the molecule. FT-IR offers rapid confirmation of key functional groups, providing clear evidence of chemical transformations. Finally, mass spectrometry validates the molecular weight and formula, confirming the identity of the target compound.
This guide demonstrates that by systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently and accurately characterize these complex and pharmacologically relevant heterocyclic compounds.
References
Castell-Exner, D. J., & Mehl, A. (2002). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Rapid Communications in Mass Spectrometry, 16(16), 1545-1555. Available at: [Link]
Lubis, L. M., et al. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2346, 020015. Available at: [Link]
Valls, L., et al. (1995). Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry. Journal of Mass Spectrometry, 30(5), 767-773. Available at: [Link]
Khan, M. R., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Food Research, 2(5), 446-454. Available at: [Link]
Pinto, D. C. G. A., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in the Chemistry of Heterocyclic Compounds. Available at: [Link]
Al-Masoudi, N. A., et al. (2019). The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z. ResearchGate. Available at: [Link]
Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Available at: [Link]
JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]
Reddy, C. S., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. Scientific Reports, 13(1), 14389. Available at: [Link]
JETIR. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR, 6(6). Available at: [Link]
Sivan, V. V., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the saf...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, a compound of interest in contemporary drug discovery programs. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring a self-validating system for your laboratory's chemical waste management.
Understanding the Hazard Profile
A thorough understanding of a compound's chemical nature is paramount to its safe handling and disposal. While a specific Safety Data Sheet (SDS) for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride may not be readily available, an analysis of its structural components—a heterocyclic amine, an oxazole ring, and a hydrochloride salt—provides a strong foundation for a comprehensive hazard assessment.
Heterocyclic Amines: This class of compounds can exhibit varying degrees of toxicity. Some heterocyclic aromatic amines (HAAs) are known to be mutagenic and carcinogenic, primarily formed during the high-temperature cooking of meats.[1] Their metabolic activation in the body can lead to the formation of DNA adducts, implicating them in carcinogenesis.[1][2] Therefore, it is prudent to handle all novel heterocyclic amines with a high degree of caution.
Oxazole Derivatives: The oxazole ring is a five-membered heterocycle that is a common scaffold in many pharmaceuticals.[3][4] While the parent oxazole is a flammable liquid, the properties of its derivatives can vary significantly.[5][6] It is essential to consider the potential for reactivity and to handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols.[5]
Hydrochloride Salts: The hydrochloride salt form of an amine compound indicates that it has been treated with hydrochloric acid. This can impart acidic and potentially corrosive properties to the compound.[7][8] When dissolved in water, it can lower the pH of the solution.
Given these characteristics, Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride should be treated as hazardous chemical waste. Disposal must adhere to all applicable federal, state, and local regulations, which generally prohibit the disposal of such chemicals in regular trash or down the sewer.[9][10][11]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride for disposal, it is imperative to utilize appropriate personal protective equipment and engineering controls to minimize exposure.
If significant dust is generated, a NIOSH-approved respirator may be necessary.[12]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. This process is designed to be in compliance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[9][14]
Step 1: Waste Identification and Segregation
Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of solid Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride waste. Polyethylene containers are often a suitable choice.[11] The container must have a secure, tight-fitting lid.[15]
Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride".[15] Do not use abbreviations or chemical formulas.[11][15] The label should also include the date of first waste accumulation.[11]
Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong bases.[16]
Step 2: Waste Accumulation and Storage
Collection: Carefully transfer the solid waste into the designated hazardous waste container using a spatula or other appropriate tool. Minimize the generation of dust.[17]
Container Management: Keep the waste container closed at all times except when adding waste.[14][15]
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation and under the control of the laboratory personnel.[15] The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[5][16]
Step 3: Disposal of Contaminated Materials
Sharps and Labware: Any disposable labware, such as pipette tips or weighing boats, that has come into contact with the compound should be placed in the designated solid hazardous waste container.
Personal Protective Equipment: Used gloves and other contaminated PPE should be disposed of as hazardous waste.
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[17] For larger spills, consult your institution's Environmental Health and Safety (EHS) office.[7]
Step 4: Arranging for Final Disposal
Contact EHS: Once the waste container is nearly full (no more than 80% capacity to prevent spillage) or has been in storage for no longer than six months, contact your institution's EHS office to arrange for a hazardous waste pickup.[9][11]
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[9]
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste, likely through high-temperature incineration.[16][18]
Note on Neutralization: While the hydrochloride salt component is acidic, direct neutralization of the solid compound is not recommended due to the unknown reactivity of the parent amine. Neutralization of dilute acidic or basic solutions is a viable disposal method for simple inorganic acids and bases, but not for complex organic molecules with multiple functional groups.[8][19][20]
Workflow and Decision Diagrams
To further clarify the disposal process, the following diagrams illustrate the key steps and decision points.
Caption: Waste Disposal Workflow Diagram.
Caption: Disposal Decision-Making Diagram.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride. Always consult with your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all relevant regulations.
References
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]
Thorgeirsson, U. P., et al. (1994). Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates. Princess Takamatsu Symposia, 23, 157-166. Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 29-52. Retrieved from [Link]
Chemical Waste. (n.d.). USC Environmental Health & Safety. Retrieved from [Link]
Standard Operating Procedure - Hydrochloric acid. (2012). University of California, Merced. Retrieved from [Link]
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
How to dispose of hydrochloric acid. (n.d.). Lab Alley. Retrieved from [Link]
Amine Disposal For Businesses. (2024). Collect and Recycle. Retrieved from [Link]
SAFETY DATA SHEET - Methylamine hydrochloride. (2010). Thermo Fisher Scientific. Retrieved from [Link]
Material Safety Data Sheet - Methylamine Hydrochloride, PA. (n.d.). Cole-Parmer. Retrieved from [Link]
Special Disposal. (n.d.). NUS Chemistry, Singapore. Retrieved from [Link]
Khosravi, K., et al. (2025). Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. Mini-Reviews in Medicinal Chemistry, 19(15), 1200-1206. Retrieved from [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3349-3375. Retrieved from [Link]
DIMETHYLAMINE-HYDROCHLORIDE-Safety-Data-Sheet.pdf. (n.d.). AKKİM. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (CAS No. 1334147-27-1)...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride (CAS No. 1334147-27-1)[1]. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related molecules—amine hydrochlorides and oxazole derivatives—to establish a robust and conservative safety protocol. Our approach is grounded in the principle of treating compounds with unknown toxicity as potentially hazardous, ensuring the highest level of protection.
Hazard Assessment: A Synthesis of Known Risks
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a heterocyclic compound incorporating both an amine hydrochloride functional group and dimethyl-oxazole rings.[2][3] To understand its potential hazards, we must evaluate the risks associated with these structural components.
Amine Hydrochlorides: This class of compounds can range from irritants to toxic substances. They are often solids that can pose a respiratory hazard if inhaled as dust. Many amine salts are known to be harmful if swallowed and can cause skin and serious eye irritation.[4][5][6]
Oxazole Derivatives: The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in many biologically active molecules.[3][7][8] This inherent bioactivity necessitates careful handling, as even structurally similar compounds can have significant toxicological properties.[7][9]
Inferred Hazards: A closely related compound, (3,5-dimethyl-1,2-oxazol-4-yl)methanamine, is classified with several hazard statements, providing the most direct insight into potential risks. These include being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[10]
Based on this analysis, we will operate under the assumption that Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride may be harmful if swallowed, corrosive to skin and eyes, and an irritant to the respiratory tract.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. All PPE must be inspected prior to use and removed correctly to avoid cross-contamination.[11]
Equipment
Specification
Rationale
Respiratory Protection
NIOSH-approved respirator (e.g., N95 for powders) or a full-face respirator with appropriate cartridges for organic vapors/acid gases.
To prevent inhalation of the compound as a dust or aerosol, which may cause respiratory irritation.[10][11] Required when handling the solid outside of a certified chemical fume hood or glove box.
To prevent skin contact, which could lead to irritation or chemical burns.[4][11] Breakthrough time should be considered for prolonged tasks.
Eye & Face Protection
Chemical safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant splash hazard.
To provide comprehensive protection against splashes and dust, preventing serious eye damage.[4][11][12]
Skin & Body Protection
A fully buttoned laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash risk, impervious clothing or a chemical-resistant apron is required.
To protect the skin on the arms and body from contact with the chemical.[11][13]
Operational Plan: A Step-by-Step Handling Protocol
Safe handling relies on a combination of engineering controls, proper procedures, and personal protective equipment. The following workflow is designed to minimize exposure at every step.
Engineering Controls
Ventilation: All handling of this compound, especially the solid form, must be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation risk.[11][14]
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[4][11][14]
Handling Workflow
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for the work and ensure it is clean and uncluttered.
Weighing the Compound:
Perform this task within a chemical fume hood or on a balance with appropriate local exhaust ventilation.
Use anti-static weigh boats or paper to prevent dispersal of the fine powder.
Handle with care to avoid creating dust.
Preparing Solutions:
Add the solid compound slowly to the solvent to avoid splashing.
If the dissolution process is exothermic, use an ice bath to control the temperature.
Post-Handling:
Thoroughly decontaminate the work area.
Carefully remove PPE, starting with gloves (using a proper removal technique to avoid touching the outer surface), followed by lab coat and eye protection.[11]
Wash hands and any exposed skin thoroughly with soap and water after work.[4][11]
Caption: Safe Handling Workflow for Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride.
Emergency & Disposal Plan
Exposure and First Aid
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][11]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label if possible.[4][11]
Spill Response
Evacuate all non-essential personnel from the area.
Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
Carefully sweep or scoop the absorbed material into a labeled, sealed container for chemical waste.
Clean the spill area thoroughly with a suitable decontaminating agent.
All waste, including the compound itself, contaminated consumables (gloves, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[4][11] Containers should be tightly sealed and clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal. Entrust disposal to a licensed waste disposal company.
References
Industrial Amines, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]